Ethyl 2-amino-5-ethylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-5-ethylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-6-5-7(8(10)13-6)9(11)12-4-2/h5H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZCEFNVWQJNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196373 | |
| Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4507-13-5 | |
| Record name | Ethyl 2-amino-5-ethylthiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4507-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004507135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4507-13-5 | |
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| Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |
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| Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.569 | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-amino-5-ethylthiophene-3-carboxylate: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-ethylthiophene-3-carboxylate, with the CAS Number 4507-13-5, is a substituted thiophene derivative. Thiophenes are a significant class of heterocyclic compounds that are integral to numerous applications, including pharmaceuticals, agrochemicals, and material science. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and synthetic methodologies for this compound, with a focus on data relevant to researchers and professionals in drug development. This compound serves as a valuable building block in organic synthesis, notably as a reagent in the preparation of thieno[2,3-d]pyrimidines, which are investigated for their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase and as antitumor agents.[1] It is also utilized in the synthesis of the necroptosis inhibitor, Necrostatin-5.[1]
Chemical Structure and Properties
The structure of this compound consists of a central thiophene ring substituted at the 2-position with an amino group, at the 3-position with an ethyl carboxylate group, and at the 5-position with an ethyl group.
Molecular Formula: C₉H₁₃NO₂S[2][3][4]
Molecular Weight: 199.27 g/mol [2]
General Characteristics:
-
Solubility: Expected to be soluble in polar organic solvents.[2]
-
Reactivity: The amino group and the ethyl ester functionality provide reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.[2]
Tabulated Physical and Chemical Data
Due to the limited availability of specific experimental data for this compound, the following tables include data for the target compound where available, supplemented with data for structurally similar compounds to provide a comparative reference.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 4507-13-5 | [1][2][3][5] |
| Molecular Formula | C₉H₁₃NO₂S | [2][3][4] |
| Molecular Weight | 199.27 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
Table 2: Comparative Spectral Data of Related Thiophene Derivatives
| Compound | 1H NMR (Solvent) | IR (KBr, cm-1) | Mass Spec (m/z) |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | (CDCl₃) δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J=7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃) | Not available in snippets | ESI-MS: [M+H]⁺ 186.15 (calc. for C₈H₁₁NO₂S, 185.05) |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | (CDCl₃) δ 6.67 (br s, 2H, NH₂), 4.32 (q, 2H, OCH₂), 2.7 (s, 3H, CH₃), 2.43 (s, 3H, COCH₃), 1.38 (t, 3H, OCH₂CH₃) | 3408, 3294 (NH), 1666 (CO) | Not available in snippets |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | (CDCl₃) δ 5.95 (s, 2H, NH₂), 4.23 (q, J=7.1 Hz, 2H, OCH₂), 2.49-2.71 (m, 4H, cyclohexane), 1.74-1.80 (m, 4H, cyclohexane), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃) | 3400, 3298 (NH), 1649 (C=O) | Not available in snippets |
Experimental Protocols
The most common and well-established method for the synthesis of 2-aminothiophenes is the Gewald reaction . This is a one-pot, multi-component condensation reaction.
General Synthesis Protocol for 2-Aminothiophene Derivatives (Gewald Reaction)
This protocol is adapted from the synthesis of various ethyl 2-aminothiophene-3-carboxylate derivatives and can be applied for the synthesis of the title compound.[6][7]
Materials:
-
An appropriate ketone (for the 5-ethyl substituent, butan-2-one would be a suitable starting material)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine or diethylamine)
-
Anhydrous ethanol or methanol as a solvent
Procedure:
-
To a stirred mixture of the ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in anhydrous ethanol, slowly add the basic catalyst (e.g., morpholine, 0.1-0.2 equivalents) at a temperature of 35-40°C.
-
After the addition of the catalyst, the reaction mixture is typically stirred at a slightly elevated temperature (e.g., 45-65°C) for several hours (typically 2-3 hours).[7]
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and in many cases, further cooled in a refrigerator overnight to facilitate the precipitation of the product.[7]
-
The resulting precipitate is collected by filtration and washed with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Visualizations
Logical Relationship of the Gewald Synthesis
The following diagram illustrates the logical flow of the reactants and conditions in the Gewald synthesis for producing this compound.
Caption: Workflow of the Gewald multicomponent synthesis.
Conclusion
This compound is a valuable heterocyclic building block with applications in medicinal chemistry and organic synthesis. While specific, publicly available experimental data for this compound is limited, its properties and synthesis can be reliably inferred from established chemical principles and the extensive data available for structurally related 2-aminothiophenes. The Gewald reaction remains the primary and most efficient method for its synthesis. This guide provides a foundational understanding for researchers and drug development professionals working with this and similar thiophene derivatives. Further experimental characterization of this specific compound would be a valuable contribution to the chemical literature.
References
- 1. This compound | 4507-13-5 [chemicalbook.com]
- 2. CAS 4507-13-5: this compound [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-Dayang Chem (Hangzhou) Co.,Ltd. [lookchem.com]
- 5. 4507-13-5 | CAS DataBase [m.chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ijpbs.com [ijpbs.com]
An In-depth Technical Guide to Ethyl 2-amino-5-ethylthiophene-3-carboxylate
CAS Number: 4507-13-5
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-amino-5-ethylthiophene-3-carboxylate (CAS: 4507-13-5), a key heterocyclic building block in medicinal chemistry and drug development. This document details its chemical and physical properties, safety and handling protocols, and analytical methodologies. A significant focus is placed on its synthetic preparation via the Gewald reaction and its application as a crucial intermediate in the synthesis of potent pharmacological agents, including dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) and the necroptosis inhibitor, Necrostatin-5.[1] Detailed experimental protocols and diagrams of relevant synthetic and biological pathways are provided to support researchers and scientists in the field of drug discovery.
Chemical and Physical Properties
This compound is a polysubstituted 2-aminothiophene derivative.[2] The presence of an amino group and a carboxylate moiety makes it a versatile intermediate for further chemical modifications.[2] It is characterized by moderate to high polarity and is soluble in polar organic solvents.[2]
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 4507-13-5 | [2][3][4][5][6] |
| Molecular Formula | C₉H₁₃NO₂S | [2][4][5] |
| Molecular Weight | 199.27 g/mol | [2][3][4][5] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Amino-5-ethylthiophene-3-carboxylic acid ethyl ester, Ethyl 2-amino-5-ethyl-3-thenoate | [2][3] |
| Physical Form | Solid | [5] |
| InChI Key | WJZCEFNVWQJNQI-UHFFFAOYSA-N | [3][5] |
| SMILES | CCOC(=O)C1=C(N)SC(CC)=C1 | [2] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is the Gewald three-component reaction. This one-pot synthesis is a reliable and well-established method for creating polysubstituted 2-aminothiophenes.
Gewald Synthesis Protocol
The Gewald reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or diethylamine. For the title compound, butan-2-one serves as the ketone precursor to provide the 5-ethyl and 4-methyl (which is not present in the final product structure, indicating a tautomerization and rearrangement) substituents. A more direct precursor for the 5-ethyl group would be butanal, but the reaction with ketones is also common. The mechanism proceeds via a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and aromatization.
Experimental Protocol: Gewald Synthesis
-
Materials: Butan-2-one (1.0 eq), Ethyl cyanoacetate (1.0 eq), Elemental Sulfur (1.1 eq), Morpholine (or Diethylamine) (0.5 eq), Ethanol.
-
Procedure:
-
To a stirred solution of butan-2-one (1.0 eq) and ethyl cyanoacetate (1.0 eq) in absolute ethanol (3-5 mL per gram of ketone), add elemental sulfur (1.1 eq).
-
Slowly add morpholine (0.5 eq) to the mixture at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to 45-50°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath or refrigerate overnight to facilitate precipitation.
-
Collect the precipitated solid product by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
Caption: Workflow for the Gewald Synthesis.
Applications in Drug Development
This compound is a valuable starting material for the synthesis of thieno[2,3-d]pyrimidine derivatives. This heterocyclic core is a bioisostere of purine and is found in numerous pharmacologically active compounds.
Synthesis of Dual TS/DHFR Inhibitors
The thymidylate cycle is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The enzymes Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) are key components of this cycle.[7][8] Inhibiting both enzymes is an effective strategy in cancer chemotherapy, leading to "thymineless death" in rapidly proliferating cells.[7] The title compound is a precursor for 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, which have been identified as potent dual inhibitors of human TS and DHFR.[9]
Experimental Protocol: Synthesis of 2-Amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
-
Materials: this compound (1.0 eq), Formamide.
-
Procedure:
-
A mixture of this compound and an excess of formamide is heated to reflux (approx. 180-190°C).
-
The reaction is maintained at this temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the pure thieno[2,3-d]pyrimidine derivative. This core can then be further functionalized to produce the target inhibitors.
-
Caption: Synthesis of the thieno[2,3-d]pyrimidine core.
Role as a Precursor to Necrostatin-5
The title compound has also been reported as a reagent in the synthesis of Necrostatin-5, an inhibitor of necroptosis.[1] Necroptosis is a form of programmed necrosis, or inflammatory cell death, that is implicated in various diseases.
Associated Signaling Pathways
The Thymidylate Cycle and its Inhibition
The thymidylate cycle is essential for DNA replication. DHFR reduces dihydrofolate (DHF) to tetrahydrofolate (THF). Serine hydroxymethyltransferase (SHMT) then converts THF to 5,10-methylenetetrahydrofolate (5,10-MTHF). Finally, TS catalyzes the transfer of a methyl group from 5,10-MTHF to dUMP to form dTMP, regenerating DHF in the process. Thieno[2,3-d]pyrimidine-based drugs developed from the title compound competitively inhibit both TS and DHFR, shutting down this vital pathway.
Caption: Inhibition of the Thymidylate Cycle.
The Necroptosis Signaling Pathway
Necroptosis is a regulated cell death pathway triggered by stimuli such as TNF-α.[2] Upon TNF-α binding to its receptor (TNFR1), Receptor-Interacting Protein Kinase 1 (RIPK1) is recruited.[2][3] In the absence of active Caspase-8, RIPK1 interacts with RIPK3 to form a complex known as the necrosome.[3][4] RIPK3 then phosphorylates and activates the Mixed Lineage Kinase Domain-like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[3][4] Necrostatins act by inhibiting the kinase activity of RIPK1, thereby preventing the formation of the necrosome and blocking the cell death cascade.
Caption: The Necroptosis Signaling Pathway.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purity assessment of this compound. Based on methods for closely related analogs, a normal-phase HPLC assay can be employed.
Protocol: HPLC Analysis
-
Column: Normal-phase silica gel column (e.g., 10 µm particle size).
-
Mobile Phase: A non-polar/polar mixture, such as Hexane:Ethanol (95:5 v/v).
-
Detection: UV detection at 254 nm.
-
Procedure:
-
Prepare a standard solution of the compound in the mobile phase.
-
Dissolve the sample to be analyzed in the mobile phase.
-
Inject the sample and standard solutions into the HPLC system.
-
Quantify the compound by comparing the peak area of the sample to that of the standard.
-
Safety and Handling
Table 2: Safety Information for this compound
| Hazard Category | Description | Precautionary Measures |
| Acute Effects | Material is irritating to mucous membranes and the upper respiratory tract. May be harmful if ingested or inhaled.[10] | Use only in a chemical fume hood.[10] Avoid breathing dust.[10] |
| Eye Contact | Causes irritation. | Wear protective safety goggles.[10] In case of contact, rinse eyes with clean, running water for at least 15 minutes.[10] |
| Skin Contact | Causes irritation. | Wear chemical-resistant gloves and protective clothing.[10] After contact, wash immediately with generous quantities of running water and non-abrasive soap.[10] |
| Ingestion | May be harmful. | Do not ingest. If swallowed, seek medical attention. |
| Storage | Store in a cool, dry, well-ventilated place.[6][10] Keep container tightly closed.[10] Recommended storage at 2-8°C.[6] | Keep away from strong oxidizing agents, strong acids, and strong bases.[10] |
| Fire | Emits toxic fumes under fire conditions.[10] | Use carbon dioxide, dry chemical powder, or alcohol/polymer foam as extinguishing media.[10] |
Disclaimer: The toxicological properties of this product have not been fully investigated. This product is intended for research and development purposes only. Handle in accordance with good industrial hygiene and safety practices.[10]
References
- 1. d-nb.info [d-nb.info]
- 2. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. scielo.br [scielo.br]
- 6. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo b thiophene-3-carboxylate 97 4506-71-2 [sigmaaldrich.com]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. asianpubs.org [asianpubs.org]
- 10. chemrxiv.org [chemrxiv.org]
Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate via Gewald Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science, via the robust and versatile Gewald reaction. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key analytical data, presented in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.
Introduction to the Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that provides an efficient pathway to highly functionalized 2-aminothiophenes.[1] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[2] The versatility and operational simplicity of the Gewald reaction have made it a cornerstone in the synthesis of thiophene-containing compounds, which are prevalent in a wide array of biologically active molecules and functional materials.
Reaction Mechanism
The synthesis of this compound proceeds through a well-established mechanism initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.
First, the base (e.g., morpholine or diethylamine) deprotonates the active methylene group of ethyl cyanoacetate. The resulting carbanion then undergoes a Knoevenagel condensation with butanal to form an α,β-unsaturated nitrile intermediate. Concurrently, the elemental sulfur is activated by the amine base to form a reactive polysulfide species. This species then adds to the β-position of the unsaturated nitrile. The intermediate subsequently undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.
Experimental Protocols
Several variations of the Gewald reaction have been reported, utilizing different catalysts, solvents, and reaction conditions. Below are two detailed protocols adaptable for the synthesis of this compound.
Protocol 1: Morpholine-Catalyzed Synthesis in Methanol
This protocol is adapted from a general procedure for the synthesis of 2-aminothiophene derivatives.[3]
Reagents:
-
Butanal
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Methanol
-
Ethanol (for recrystallization)
Procedure:
-
To a mixture of butanal (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration and washed with cold ethanol.
-
The crude product is then recrystallized from ethanol to yield pure this compound.
Protocol 2: Diethylamine-Catalyzed Synthesis in Ethanol
This protocol is based on a widely used method for Gewald synthesis.[4]
Reagents:
-
Butanal
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, add a solution of elemental sulfur (0.10 mol) and diethylamine (5 mL) in absolute ethanol (50 mL).
-
To this solution, add a mixture of butanal (0.10 mol) and ethyl cyanoacetate (0.10 mol) in absolute ethanol (20 mL) at room temperature.
-
Reflux the reaction mixture for 3 hours.
-
After cooling, the precipitated product is filtered, washed with ethanol, and dried.
-
Recrystallize the crude product from ethanol to obtain the purified title compound.
Data Presentation
The following tables summarize the expected quantitative data for this compound based on reported data for analogous compounds.
Table 1: Physicochemical and Yield Data
| Parameter | Expected Value | Reference for Analogy |
| Molecular Formula | C₉H₁₃NO₂S | - |
| Molecular Weight | 199.27 g/mol | - |
| Appearance | White to light brown crystalline solid | [3] |
| Melting Point | ~110-120 °C | [3] |
| Yield | 70-85% | [3] |
Table 2: Spectroscopic Data
| Technique | Expected Peaks/Signals | Reference for Analogy |
| FT-IR (KBr, cm⁻¹) | ~3400-3300 (N-H str), ~2950 (C-H str), ~1670 (C=O str), ~1600 (N-H bend), ~1250 (C-O str) | [3][4] |
| ¹H NMR (CDCl₃, δ ppm) | ~6.5 (s, 1H, thiophene-H), ~5.8 (br s, 2H, NH₂), 4.2 (q, 2H, OCH₂), 2.7 (q, 2H, CH₂CH₃), 1.3 (t, 3H, OCH₂CH₃), 1.2 (t, 3H, CH₂CH₃) | [4][5] |
| ¹³C NMR (CDCl₃, δ ppm) | ~166 (C=O), ~162 (C-NH₂), ~140 (C-S), ~115 (C-H), ~105 (C-COOEt), ~60 (OCH₂), ~25 (CH₂CH₃), ~14 (OCH₂CH₃), ~13 (CH₂CH₃) | [5] |
| Mass Spec. (m/z) | 199 [M]⁺ | - |
Note: The data presented in these tables are estimations based on closely related structures synthesized via the Gewald reaction. Actual experimental values may vary.
Conclusion
The Gewald reaction remains a highly effective and straightforward method for the synthesis of this compound. The provided protocols, adapted from established literature, offer reliable starting points for researchers. The expected analytical data serves as a useful guide for the characterization of the final product. The versatility of the starting materials allows for the generation of a diverse library of substituted 2-aminothiophenes, which are of significant interest to the pharmaceutical and material science industries.
References
A Comprehensive Technical Guide to the Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction, a cornerstone of heterocyclic chemistry, provides a powerful and versatile method for the synthesis of 2-aminothiophenes. This multicomponent reaction has garnered significant attention from researchers and drug development professionals due to the prevalence of the 2-aminothiophene scaffold in a wide array of biologically active compounds and functional materials. This guide offers an in-depth exploration of the reaction mechanism, detailed experimental protocols, and quantitative data to support its application in a research and development setting.
Core Reaction Mechanism
The Gewald reaction is a one-pot synthesis that typically involves three key components:
-
An α-activated nitrile (e.g., a cyanoester or malononitrile).
-
A carbonyl compound (an aldehyde or a ketone).
-
Elemental sulfur.
The reaction is generally catalyzed by a base, such as an amine (e.g., morpholine, triethylamine) or an alkali metal hydroxide. The overall transformation proceeds through a sequence of well-established steps, beginning with a Knoevenagel condensation, followed by a Michael-type addition of sulfur, and concluding with a cyclization and tautomerization cascade.
The accepted mechanism unfolds as follows:
-
Step 1: Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the carbonyl compound and the α-activated nitrile. This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct.
-
Step 2: Michael Addition of Sulfur: Elemental sulfur, in the presence of the base, forms a polysulfide species that acts as the sulfur donor. This species then undergoes a Michael-type addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Step 3: Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the active methylene group attacks the sulfur atom, leading to the formation of a five-membered thiophene ring. A subsequent tautomerization of the imine to an enamine, followed by aromatization, yields the final 2-aminothiophene product.
Caption: The mechanistic pathway of the Gewald three-component reaction.
Quantitative Data Summary
The versatility of the Gewald reaction is demonstrated by its applicability to a wide range of substrates. The following table summarizes representative examples, showcasing the reaction's efficiency under various conditions.
| Entry | Carbonyl Compound | Activated Nitrile | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 1 | 85 | |
| 2 | Acetone | Ethyl Cyanoacetate | Triethylamine | Methanol | Reflux | 3 | 78 | |
| 3 | Benzaldehyde | Malononitrile | Piperidine | DMF | 60 | 2.5 | 92 | |
| 4 | Propanal | Ethyl Cyanoacetate | L-Proline | Water | 80 | 5 | 88 | |
| 5 | Cyclopentanone | Malononitrile | Ionic Liquid | Neat | 70 | 0.5 | 95 |
Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol provides a standard procedure for the synthesis of a representative 2-aminothiophene derivative via the Gewald reaction, adapted from established literature.
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (solvent)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10.0 mmol, 1.0 eq) and ethyl cyanoacetate (10.0 mmol, 1.0 eq) in ethanol (30 mL).
-
Add morpholine (2.0 mmol, 0.2 eq) to the mixture and stir at room temperature for 10 minutes.
-
Add elemental sulfur (11.0 mmol, 1.1 eq) in one portion.
-
Heat the reaction mixture to 50 °C and maintain stirring for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a solid.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
Logical and Experimental Workflows
The successful application and optimization of the Gewald reaction in a drug development pipeline often follow a structured workflow. This involves careful selection of starting materials, systematic optimization of reaction conditions, and thorough analysis of the resulting products.
Caption: A typical experimental workflow for the Gewald reaction.
An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a valuable intermediate in the development of various pharmacologically active compounds. The primary focus of this document is the widely utilized Gewald reaction, detailing the necessary starting materials, experimental protocols, and expected outcomes.
Core Synthesis Route: The Gewald Reaction
The most established and convergent method for preparing this compound is the Gewald reaction.[1][2][3] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[2] For the specific synthesis of the target compound, the key starting materials are:
-
Butanal: This aldehyde provides the ethyl group at the 5-position of the thiophene ring.
-
Ethyl Cyanoacetate: This molecule serves as the activated nitrile and contributes to the formation of the amino and carboxylate groups on the thiophene ring.
-
Elemental Sulfur: This provides the sulfur atom required for the formation of the thiophene ring.
-
Base Catalyst: A secondary amine, such as morpholine or diethylamine, is commonly used to facilitate the condensation and cyclization steps.[1][4]
Quantitative Data from Related Syntheses
The following table summarizes yields and reaction conditions for the synthesis of various 2-aminothiophene derivatives using the Gewald reaction, providing an expected range for the synthesis of this compound.
| Product | Starting Ketone/Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Cyclohexanone | Morpholine | Methanol | 3 h | Not Specified | 118-119 | [4] |
| Methyl 2-amino-4-phenylthiophene-3-carboxylate | Acetophenone | Not Specified | Not Specified | Not Specified | Not Specified | 145-147 | [4] |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Acetylacetone | Diethylamine | Ethanol | 3 h | 52 | 162-164 | [1] |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Acetone | Diethylamine | Ethanol | 3 h | 85 | 76-79 | [5] |
Experimental Protocol: Gewald Synthesis of this compound
This protocol is a generalized procedure based on established methods for the Gewald reaction.[1][4][6]
Materials:
-
Butanal
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine or Diethylamine
-
Ethanol (absolute)
-
Ice-cold water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine equimolar amounts of butanal, ethyl cyanoacetate, and elemental sulfur in absolute ethanol.
-
To this mixture, slowly add a catalytic amount of a secondary amine base (e.g., morpholine or diethylamine) with continuous stirring.
-
Heat the reaction mixture to a moderate temperature (typically 40-60 °C) and maintain stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4][5]
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.[6]
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.[1][4]
Reaction Pathway and Workflow Visualization
The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow for the preparation of this compound.
Caption: Chemical synthesis pathway for this compound.
Caption: General experimental workflow for the synthesis and purification.
References
"Ethyl 2-amino-5-ethylthiophene-3-carboxylate" molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
The fundamental molecular attributes of this compound are summarized in the table below, providing a clear overview of its key quantitative data.
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| CAS Number | 4507-13-5 |
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved through the Gewald reaction, a well-established method for the preparation of 2-aminothiophenes. This one-pot, multicomponent reaction offers an efficient route to a wide array of substituted thiophenes.
Gewald Synthesis of this compound
This protocol is a modification of the classical Gewald reaction, adapted for the specific synthesis of the title compound.
Materials:
-
Butanal
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like diethylamine)
-
Ethanol (or methanol)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred mixture of butanal (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in ethanol, slowly add morpholine (catalytic amount) at room temperature.
-
Heat the reaction mixture to a moderate temperature (typically 45-55 °C) and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then quenched with ice-cold water.
-
The aqueous mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product is achieved by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.
This synthetic approach is highly versatile and can be adapted for the synthesis of various other 2-aminothiophene derivatives by simply varying the starting aldehyde or ketone and the active methylene nitrile.
Visualizations
To further elucidate the experimental workflow, a diagram illustrating the key stages of the Gewald synthesis is provided below.
Caption: Workflow for the Gewald synthesis of this compound.
Spectroscopic Profile of Ethyl 2-amino-5-ethylthiophene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-amino-5-ethylthiophene-3-carboxylate (CAS No: 4507-13-5), a heterocyclic compound of interest in medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables present the key spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Solvent/Frequency |
| 6.56 | t | 1H | 1.2 | Thiophene-H | CDCl₃ / 300 MHz |
| 4.18 | q | 2H | 7.1 | -OCH₂CH₃ | CDCl₃ / 300 MHz |
| 2.54 | dq | 2H | 7.5, 1.2 | Thiophene-CH₂CH₃ | CDCl₃ / 300 MHz |
| 1.28 | t | 3H | 7.1 | -OCH₂CH₃ | CDCl₃ / 300 MHz |
| 1.15 | t | 3H | 7.5 | Thiophene-CH₂CH₃ | CDCl₃ / 300 MHz |
| 5.8 (approx.) | br s | 2H | - | -NH₂ | CDCl₃ / 300 MHz |
br s: broad singlet, t: triplet, q: quartet, dq: doublet of quartets
Table 2: ¹³C NMR Spectroscopic Data [1]
| Chemical Shift (δ) ppm | Assignment | Solvent/Frequency |
| 166.3 | C=O | d6-Acetone / 100 MHz |
| 154.0 | C-NH₂ | d6-Acetone / 100 MHz |
| 153.2 | Thiophene-C | d6-Acetone / 100 MHz |
| 147.8 | Thiophene-C | d6-Acetone / 100 MHz |
| 146.0 | Thiophene-C | d6-Acetone / 100 MHz |
| 139.6 | Thiophene-C | d6-Acetone / 100 MHz |
| 120.9 | Thiophene-CH | d6-Acetone / 100 MHz |
| 65.9 | -OCH₂CH₃ | d6-Acetone / 100 MHz |
| 23.7 | Thiophene-CH₂CH₃ | d6-Acetone / 100 MHz |
| 16.4 | Thiophene-CH₂CH₃ | d6-Acetone / 100 MHz |
| 14.4 | -OCH₂CH₃ | d6-Acetone / 100 MHz |
Table 3: Infrared (IR) Spectroscopic Data [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Sample Preparation |
| 2928 | m | C-H stretch | KBr Pellet |
| 1654 | s | C=O stretch | KBr Pellet |
| 1533 | s | - | KBr Pellet |
| 1504 | s | NO₂ (impurity-related) | KBr Pellet |
| 1351 | s | NO₂ (impurity-related) | KBr Pellet |
| 1322 | s | - | KBr Pellet |
| 1276 | s | - | KBr Pellet |
| 1137 | br | C-O stretch | KBr Pellet |
s: strong, m: medium, br: broad
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion | Method |
| [M+H]⁺ | Molecular Ion | Electrospray Ionization (ESI) |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized for thiophene derivatives and are representative of the techniques used to characterize the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by identifying the chemical environment and connectivity of its constituent atoms.
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance series, operating at a proton frequency of 300 MHz or higher.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans (typically 8 to 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds between scans.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the proton signals provides information on the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Approximately 1-2 mg of the solid sample is finely ground in an agate mortar.
-
About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.
-
The sample and KBr are thoroughly mixed and ground together to form a homogeneous powder.
-
-
Pellet Formation:
-
The powdered mixture is transferred to a pellet-forming die.
-
The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
A background spectrum of the empty sample holder is recorded to account for atmospheric and instrumental contributions.
-
The KBr pellet is placed in the sample holder, and the sample spectrum is recorded.
-
-
Data Analysis: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are then correlated to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound.
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: A dilute solution of the sample (typically in the range of 1 µg/mL to 1 ng/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the tip of the infusion capillary, causing the sample to form a fine spray of charged droplets.
-
Desolvation and Ion Transfer: The charged droplets are passed through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The peak corresponding to the protonated molecule ([M+H]⁺) is used to confirm the molecular weight.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-aminothiophene are a pivotal class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and drug development. Their structural resemblance to a phenyl group, coupled with the versatile reactivity of the amino group and the thiophene ring, makes them privileged scaffolds in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-aminothiophene derivatives, detailed experimental protocols for their synthesis and characterization, and visualizations of their engagement in key biological pathways.
I. Physical and Chemical Properties
The physicochemical properties of 2-aminothiophene derivatives are crucial for their application in drug design and materials science, influencing factors such as solubility, bioavailability, and reactivity.
A. General Properties
2-Aminothiophenes are generally stable, crystalline solids. The parent 2-aminothiophene is a yellow to light brown solid with a molecular weight of 99.15 g/mol . It is soluble in polar solvents like water and alcohols. The properties of its derivatives can vary significantly based on the nature and position of substituents on the thiophene ring.
B. Tabulated Physical and Spectroscopic Data
A comprehensive collection of quantitative physical and spectroscopic data is essential for the characterization and comparison of 2-aminothiophene derivatives. The following tables summarize key data points for a selection of these compounds.
Table 1: Physical Properties of Selected 2-Aminothiophene Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Aminothiophene | C₄H₅NS | 99.15 | 12-13[1] | 194.5[1] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | C₁₁H₁₅NO₂S | 225.31 | 92 | - |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | C₉H₁₀N₂S | 178.25 | 160[2] | - |
| 2-Amino-3-(N-o-chlorophenylcarboxamido)-4,5-dimethylthiophene | C₁₃H₁₃ClN₂OS | 280.77 | - | - |
| (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | C₁₅H₁₅NOS | 257.35 | 100 | - |
| (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | C₁₃H₁₂ClNOS | 265.76 | 95 | - |
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | C₇H₈N₂S | 152.22 | 141-142 | - |
| Ethyl 2-amino-5-methyl-3-thiophenecarboxylate | C₈H₁₁NO₂S | 185.24 | 150-151 | - |
Table 2: Spectroscopic Data of Selected 2-Aminothiophene Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 2-Aminothiophene Derivatives (General) | NH₂: 4.0 - 6.5 (broad singlet)Thiophene Ring: 6.0 - 7.5 | C2: 150 - 165C3: 100 - 115C4: 120 - 130C5: 115 - 125 | N-H Stretch: 3200 - 3500 (two bands)C=C Stretch (thiophene): 1550 - 1620 |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative (2a) | 1.30 (t, 3H), 4.29 (q, 2H), 4.0 (s, 1H, NH), 6.3 (s, 1H, thiophene-H), 6.40-7.48 (m, 9H, Ar-H) | - | 3312 (N-H), 1714 (C=O), 1523 (C-N), 1446 (C=C)[3] |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative (2f) | 1.30 (t, 3H), 4.29 (q, 2H), 4.0 (s, 1H, NH), 6.3 (s, 1H, thiophene-H), 6.30-7.48 (m, 8H, Ar-H)[3] | - | 3359 (N-H), 1712 (C=O), 1217 (C-N), 1515 (C=C)[3] |
| Ethyl 2-amino-5-methylthiophene-3-carboxylate (3a) | 1.6 (t, 3H), 2.2 (s, 3H), 2.5 (q, 2H), 6.0 (br s, 2H, NH₂) | 22.3, 23.4, 23.9, 60.2, 115.0, 121.9, 130.0, 153.5, 160.0[2] | 3440, 3335, 3243 (N-H), 2164 (C≡N), 1608 (C=O)[2] |
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile (3b) | 2.07 (s, 3H), 2.16 (s, 3H), 4.60 (br s, 2H, NH₂)[2] | 12.3, 12.7, 90.6, 115.9, 117.2, 129.6, 159.1[2] | 3438, 3345, 3223 (N-H), 2164 (C≡N)[2] |
C. X-ray Crystallography Data
Single-crystal X-ray diffraction studies provide precise information on the three-dimensional structure of molecules, including bond lengths, bond angles, and intermolecular interactions.
For (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone , the crystal structure reveals an orthorhombic space group Pna2₁.[4][5] In this molecule, an intramolecular N-H···O hydrogen bond forms a six-membered ring that is roughly coplanar with the thiophene ring.[4][5][6] Intermolecular N-H···O hydrogen bonds link the molecules into infinite chains.[5]
For (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone , the crystal system is monoclinic with the space group P2₁/c.[4][5] Similar to the previous compound, it exhibits an intramolecular N-H···O hydrogen bond, creating a nearly planar six-membered ring that is almost perfectly coplanar with the thiophene ring.[4][5][6]
In the case of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol , the molecule is nearly planar, with a dihedral angle of 8.38 (10)° between the thiophene and phenyl rings.[7][8] The crystal structure is stabilized by both intramolecular O-H···N and intermolecular O-H···O hydrogen bonds, forming inversion dimers.[7][8]
For 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile , the cyclohexane ring adopts a half-chair conformation, while the thiophene ring is essentially planar.[9] The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, which form centrosymmetric rings.[9]
II. Chemical Reactivity
The chemical reactivity of 2-aminothiophene derivatives is characterized by the interplay between the electron-rich thiophene ring and the nucleophilic amino group.
A. Electrophilic Aromatic Substitution
The amino group is a strong activating group, directing electrophilic substitution primarily to the C5 position, which is para to the amino group. If the C5 position is occupied, substitution may occur at the C3 position. The general order of reactivity for five-membered aromatic heterocycles towards electrophilic substitution is Pyrrole > Furan > Thiophene.[10] Consequently, 2-aminofurans are expected to be more reactive towards electrophiles than their 2-aminothiophene counterparts.[11]
Generalized mechanism for electrophilic substitution at the C5 position.
B. Reactions of the Amino Group
The amino group in 2-aminothiophenes undergoes typical reactions of primary aromatic amines, such as acylation, alkylation, diazotization, and Schiff base formation. The nucleophilicity of the amino group is influenced by substituents on the thiophene ring.
III. Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 2-aminothiophene derivatives.
A. Synthesis of 2-Aminothiophene Derivatives
Several synthetic routes are available for the preparation of 2-aminothiophenes, with the Gewald reaction being the most prominent.
The Gewald reaction is a one-pot, multi-component reaction involving a ketone or aldehyde, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[12]
General Protocol for Gewald Synthesis: [9]
-
To a round-bottom flask, add the carbonyl compound (1 equivalent), the active methylene compound (1 equivalent), and elemental sulfur (1.2 equivalents).
-
Add a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removal of the solvent.
-
Purify the crude product by recrystallization.
Example: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: [9] This compound is synthesized from cyclohexanone, malononitrile, and sulfur in the presence of morpholine.[9]
Experimental workflow for the Gewald synthesis.
The Fiesselmann synthesis allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[13] A variation of this reaction using a substrate with a nitrile group instead of an ester can yield 3-aminothiophenes.[9][13]
General Protocol for Fiesselmann Synthesis:
-
Deprotonate the thioglycolic acid derivative with a suitable base.
-
React the resulting thiolate with an α,β-acetylenic ester or nitrile.
-
The intermediate undergoes cyclization and tautomerization to form the substituted thiophene.
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form a substituted thiophene.[4][8][14]
General Protocol for Paal-Knorr Synthesis: [7]
-
Dissolve the 1,4-dicarbonyl compound in a suitable inert solvent (e.g., toluene or dioxane).
-
Add the sulfurizing agent (e.g., Lawesson's reagent, 0.5-1.0 equivalents).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter to remove any solids.
-
Wash the filtrate with a basic solution (e.g., saturated NaHCO₃) and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
The Hinsberg synthesis of thiophenes involves the reaction of an α-diketone with diethyl thiodiacetate in the presence of a base.
B. Characterization of Amines: The Hinsberg Test
The Hinsberg test is a classical method to differentiate primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride (Hinsberg reagent) in the presence of an aqueous alkali.[6][12][15]
Protocol for the Hinsberg Test: [13]
-
In a test tube, combine the amine sample with benzenesulfonyl chloride and an aqueous solution of sodium hydroxide.
-
Shake the mixture well.
-
Primary amines react to form a sulfonamide that is soluble in the alkaline solution due to the acidic proton on the nitrogen. Acidification of the solution will precipitate the sulfonamide.[6]
-
Secondary amines react to form an insoluble sulfonamide that precipitates from the alkaline solution.[6]
-
Tertiary amines generally do not react with benzenesulfonyl chloride under these conditions.
Logical flow of the Hinsberg test for amine characterization.
IV. Signaling Pathways and Biological Activities
2-Aminothiophene derivatives have been shown to modulate various biological pathways, making them attractive candidates for drug development.
A. Positive Allosteric Modulation of GLP-1 Receptor
Certain 2-aminothiophene derivatives act as positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes. These PAMs enhance the receptor's response to its endogenous ligand, GLP-1, leading to increased insulin secretion.[16]
GLP-1R signaling enhanced by a 2-aminothiophene PAM.
B. Phosphodiesterase 4 (PDE4) Inhibition
Some thiophene derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which can lead to anti-inflammatory effects. This makes them potential therapeutics for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[17][18][19]
Mechanism of PDE4 inhibition by 2-aminothiophene derivatives.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of 2-aminothiophene derivatives, along with comprehensive experimental protocols and an exploration of their roles in significant biological pathways. The versatility in synthesis and the wide range of tunable properties make this class of compounds a continuing source of innovation in drug discovery and materials science. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals in their ongoing work with these important heterocyclic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciforum.net [sciforum.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]
- 13. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 14. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 15. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 16. ck12.org [ck12.org]
- 17. Thiophene inhibitors of PDE4: crystal structures show a second binding mode at the catalytic domain of PDE4D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Safety and Handling of Ethyl 2-amino-5-ethylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for professionals in research and drug development and outlines essential safety protocols, experimental procedures, and the biological context of its derivatives.
Chemical and Physical Properties
This compound is a thiophene derivative with the molecular formula C₉H₁₃NO₂S. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Weight | 199.27 g/mol | [1] |
| CAS Number | 4507-13-5 | [1] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 73 °C | [1] |
| Purity | >97% | [1] |
Safety and Hazard Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[1]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to the following precautionary statements is crucial to ensure safe handling of this compound.[1]
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P270: Do not eat, drink or smoke when using this product. | |
| P280: Wear protective gloves/ eye protection/ face protection. | |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352: IF ON SKIN: Wash with plenty of water. | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate.
First Aid Measures
In case of exposure, follow these first aid procedures:
-
After Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.
Experimental Protocols
Synthesis of this compound via Gewald Reaction
The Gewald reaction is a one-pot multicomponent reaction used to synthesize substituted 2-aminothiophenes.[3][4][5]
Materials:
-
Butanal (Butyraldehyde)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like diethylamine)
-
Methanol (or ethanol)
Procedure:
-
To a stirred mixture of butanal (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.[3]
-
Stir the reaction mixture at 45 °C for 3 hours.[3]
-
Allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration and washed with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol.
Experimental Workflow for Gewald Synthesis
Caption: Workflow for the synthesis of the target compound via the Gewald reaction.
Synthesis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines
This compound serves as a crucial starting material for the synthesis of thieno[2,3-d]pyrimidine derivatives, which are known to be dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[6][7][8]
General Procedure Outline:
The synthesis of these dual inhibitors typically involves a multi-step process:
-
Cyclization: The starting thiophene derivative is cyclized to form the thieno[2,3-d]pyrimidine core.
-
Halogenation: A halogen, typically iodine or bromine, is introduced at the 5-position of the thienopyrimidine ring.
-
Coupling: Various aryl thiols are coupled to the 5-halo-thienopyrimidine intermediate.
-
Final Modification and Deprotection: Further chemical modifications, such as the addition of a glutamic acid moiety, and subsequent deprotection steps yield the final active inhibitor.[6]
Experimental Workflow for Inhibitor Synthesis
Caption: Synthesis of dual TS/DHFR inhibitors from the target compound.
Biological Significance and Signaling Pathways
This compound is a precursor to potent inhibitors of key cellular enzymes and pathways, highlighting its importance in drug discovery.
Inhibition of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)
Thieno[2,3-d]pyrimidines derived from the title compound are effective dual inhibitors of DHFR and TS.[6][7][8] These enzymes are critical for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[1][9] Inhibition of DHFR and TS disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, making these enzymes important targets in cancer therapy.[1][9]
DHFR and TS Signaling Pathway Inhibition
Caption: Inhibition of DHFR and TS by thieno[2,3-d]pyrimidine derivatives.
Inhibition of Necroptosis
This compound is also a reagent in the synthesis of necrostatin-5 (Nec-5), an inhibitor of necroptosis.[10] Necroptosis is a form of programmed cell death that is independent of caspases. The core pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL).[3][11][12] Upon activation, MLKL translocates to the plasma membrane, leading to membrane permeabilization and cell death.[3][11] Necroptosis is implicated in various inflammatory and degenerative diseases.
Necroptosis Signaling Pathway and Inhibition
References
- 1. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 2. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. | Sigma-Aldrich [merckmillipore.com]
- 7. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 10. Dihydrofolate Reductase/Thymidylate Synthase Fine-Tunes the Folate Status and Controls Redox Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Aminothiophene Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The 2-aminothiophene moiety, a five-membered sulfur-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its synthetic accessibility, primarily through the versatile Gewald reaction, coupled with its ability to engage in a wide range of biological interactions, has cemented its importance in the development of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the biological potential of the 2-aminothiophene core, focusing on its synthesis, diverse pharmacological activities, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Synthesis: The Gewald Reaction
The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component condensation involves an α-methylene-activated ketone or aldehyde, an active nitrile-containing compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3]
The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[3] The versatility of the Gewald reaction allows for the introduction of various substituents, enabling the creation of diverse chemical libraries for biological screening.
Biological Potential and Pharmacological Activities
Derivatives of the 2-aminothiophene scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4]
Anticancer Activity
The 2-aminothiophene scaffold is a cornerstone in the design of novel anticancer agents, with derivatives showing potent activity against a variety of cancer cell lines. The mechanism of action for these compounds is often multi-faceted, involving the inhibition of key oncogenic pathways.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thienopyrimidine | 3b (chloro derivative) | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | Doxorubicin | Not Specified |
| Thienopyrimidine | 3b (chloro derivative) | PC-3 (Prostate Cancer) | 2.15 ± 0.12 | Doxorubicin | Not Specified |
| Thieno[3,2-b]pyrrole | 4c | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | Doxorubicin | Not Specified |
| Thieno[3,2-b]pyrrole | 4c | PC-3 (Prostate Cancer) | 3.12 ± 0.15 | Doxorubicin | Not Specified |
| Thiophene Carboxamide | 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | Not Specified | Not Specified |
| Thiophene Carboxamide | 2d | Hep3B (Hepatocellular Carcinoma) | 8.85 | Not Specified | Not Specified |
| Tetrahydrobenzo[b]thiophene | 21a | H1299 (Lung Cancer) | 0.0125 | Imatinib | Not Specified |
Table compiled from data in references[2][5][6][7].
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 2-Aminothiophene derivatives have shown significant promise, exhibiting both antibacterial and antifungal properties.[8][9]
| Compound ID | Bacterial/Fungal Strain | MIC (µM/ml) | Reference Compound |
| S1 | Bacillus subtilis | 0.81 | Cefadroxil |
| S1 | Staphylococcus aureus | 0.81 | Cefadroxil |
| S1 | Escherichia coli | 0.81 | Cefadroxil |
| S1 | Salmonella typhi | 0.81 | Cefadroxil |
| S4 | Aspergillus niger | 0.91 | Fluconazole |
| S4 | Candida albicans | 0.91 | Fluconazole |
| 3a | Aspergillus fumigatus | 23.8 ± 0.42 | Amphotericin B |
| 3c | Aspergillus fumigatus | 24.3 ± 0.68 | Amphotericin B |
Table compiled from data in references[10][11].
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Certain 2-aminothiophene derivatives have been identified as potent anti-inflammatory agents, often acting through the modulation of key inflammatory pathways.[12][13]
| Compound ID | Assay | IC50 (µM) |
| Compound 1 | Inhibition of respiratory burst in neutrophils | 121.47 |
| Compound 2 | Inhibition of respiratory burst in neutrophils | 412 |
| Compound 3 | Inhibition of respiratory burst in neutrophils | 323 |
| Compound 4 | Inhibition of respiratory burst in neutrophils | 348 |
| Compound 5 | Inhibition of respiratory burst in neutrophils | 422 |
| Compound 6 | Inhibition of respiratory burst in neutrophils | 396 |
| Compound 3a | LPS-induced NO production inhibition | ~15 |
| Compound 3b | LPS-induced NO production inhibition | ~12 |
Table compiled from data in references[12][13][14].
Mechanisms of Action & Signaling Pathways
The diverse biological effects of 2-aminothiophene derivatives are a result of their interaction with various molecular targets.
Anticancer Mechanisms
Kinase Inhibition (EGFR): Many 2-aminothiophene derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7] One key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, upon activation, triggers downstream pathways like PI3K/Akt and Ras/Raf/MEK/ERK, promoting cell proliferation and survival.[15][16] Thiophene-based inhibitors can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and halting the signaling cascade.[17]
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitosis.[18] Some 2-aminothiophene derivatives act as antimitotic agents by inhibiting tubulin polymerization.[19][20] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19][21]
Anti-inflammatory Mechanism
NRF2 Activation: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under normal conditions, NRF2 is kept in the cytoplasm by KEAP1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[22] Some 2-aminothiophene derivatives can disrupt the NRF2-KEAP1 interaction. This allows NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of anti-inflammatory and cytoprotective genes, while also suppressing pro-inflammatory mediators like NF-κB, COX-2, and various cytokines.[22][23]
Key Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological potential of 2-aminothiophene derivatives.
General Workflow for In Vitro Screening
A typical workflow for the initial biological evaluation of a newly synthesized library of 2-aminothiophene compounds is outlined below.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiophene test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes.[24]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[25]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Broth Microdilution for Antimicrobial Susceptibility
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[8][26]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.[8] The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.[27]
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[26]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.[20][28]
Materials:
-
Purified kinase of interest (e.g., EGFR)
-
Specific kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well or 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 2-aminothiophene test compounds in DMSO, and then further dilute in the kinase assay buffer.
-
Kinase Reaction Setup: In a well of the plate, add the test compound, the purified kinase, and the specific substrate in the kinase assay buffer.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[29][28]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Reaction Incubation: Incubate the plate at 30°C or room temperature for a specified time (e.g., 60 minutes).[28]
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the luminescence-based detection kit. This typically involves two steps: first, stopping the reaction and depleting unused ATP, and second, converting the produced ADP back to ATP to generate a luminescent signal with a luciferase/luciferin reaction.[20]
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Perspectives
The 2-aminothiophene scaffold is a versatile and highly valuable core in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. The synthetic tractability of the Gewald reaction allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds.[1] Future research will likely focus on exploring novel substitutions on the thiophene ring, developing multi-target agents, and leveraging advanced drug delivery systems to enhance the therapeutic potential of this remarkable scaffold. The continued investigation of 2-aminothiophene derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro kinase assay [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]
- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rr-asia.woah.org [rr-asia.woah.org]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Ethyl 2-amino-5-ethylthiophene-3-carboxylate
This in-depth technical guide serves as a comprehensive literature review on Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The document is tailored for researchers, scientists, and drug development professionals, providing detailed information on its synthesis, physicochemical properties, and applications, with a particular focus on its role as a precursor for pharmacologically active compounds.
Core Synthesis and Chemical Data
This compound is primarily synthesized via the Gewald reaction, a versatile and widely used method for the preparation of 2-aminothiophenes. While specific experimental data for the title compound is not extensively detailed in publicly accessible literature, the synthesis and characterization of its close analog, mthis compound, provides valuable comparative data.
Table 1: Physicochemical and Spectroscopic Data for Mthis compound
| Property | Value |
| Appearance | Off-white solid |
| Yield | 41% |
| Melting Point (°C) | 46-47 |
| ¹H NMR (75 MHz, CDCl₃) δ (ppm) | 0.99 (t, J = 7.5 Hz, 3H), 1.94 (m, 2H), 5.10 (s, 3H), 6.58 (s, 1H), 7.26 (br s, 2H) |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 14.28, 20.56, 27.43, 50.95, 105.97, 121.49, 125.40, 126.06, 133.56, 161.93, 165.82 |
| HRMS (ESI+) m/z | Calculated for C₁₁H₁₅NO₂S [M+H]⁺: 226.0896, Found: 226.0891 |
Experimental Protocols
The Gewald reaction is a one-pot, three-component condensation. The following is a generalized experimental protocol for the synthesis of 2-aminothiophene-3-carboxylates, which can be adapted for the synthesis of this compound.
General Gewald Synthesis of 2-Aminothiophene-3-carboxylates
Materials:
-
An appropriate ketone or aldehyde (e.g., butanal for the synthesis of the 5-ethyl derivative)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine or diethylamine)
-
Anhydrous ethanol or methanol as a solvent
Procedure:
-
To a stirred solution of the ketone/aldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in anhydrous ethanol, add elemental sulfur (1 equivalent).
-
Slowly add the basic catalyst (e.g., morpholine, ~0.2 equivalents) to the mixture.
-
The reaction mixture is then heated to a temperature between 40-60°C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.
Applications in Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. A significant application is in the synthesis of thieno[2,3-d]pyrimidines, which have been investigated as dual inhibitors of thymidylate synthase and dihydrofolate reductase, exhibiting antitumor properties.[1] The compound is also a reagent in the synthesis of Necrostatin-5 (Nec-5), an inhibitor of necroptosis.[1]
While direct biological activity data for this compound is scarce in the literature, the broader class of 2-aminothiophene derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Various substituted 2-aminothiophenes have demonstrated efficacy against a range of bacterial and fungal strains.[2][3]
-
Anticancer Activity: The thiophene nucleus is a scaffold in numerous compounds with antiproliferative properties against various cancer cell lines.[4][5][6]
-
Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents.
Visualizing Synthesis and Applications
The following diagrams, created using the DOT language, illustrate the key synthetic pathways involving this compound.
Caption: Generalized workflow of the Gewald reaction for the synthesis of the target compound.
Caption: Synthesis of thieno[2,3-d]pyrimidines from the title compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ethyl 2-Amino-5-Ethylthiophene-3-Carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-ethylthiophene-3-carboxylate is a polysubstituted thiophene derivative that serves as a crucial and versatile starting material in organic synthesis. Its inherent structural features, including a nucleophilic amino group, an electron-withdrawing ester, and a reactive thiophene ring, make it an ideal precursor for the construction of a diverse array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for utilizing this building block in the synthesis of medicinally relevant scaffolds, particularly thieno[2,3-d]pyrimidines, which are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
Key Applications
The primary application of this compound lies in its role as a key intermediate in the synthesis of complex heterocyclic systems. The amino and ester functionalities are perfectly positioned to undergo cyclization reactions with various reagents to form fused ring systems.
1. Synthesis of Thieno[2,3-d]pyrimidines:
Thieno[2,3-d]pyrimidines are bioisosteres of purines and have been extensively investigated for their therapeutic potential.[5] this compound can be readily converted to this scaffold through condensation reactions with reagents like formamide, urea, or thiourea. These derivatives have shown promise as kinase inhibitors, microtubule targeting agents, and antimicrobial agents.[6][7][8][9]
2. Synthesis of Other Fused Heterocycles:
The versatile reactivity of the amino and ester groups allows for the synthesis of other fused systems such as thieno[2,3-d]pyridines and thieno[2,3-b]pyridines, which are also of interest in medicinal chemistry.
3. Elaboration of the Thiophene Ring:
The thiophene ring itself can be further functionalized, although this is less common than reactions involving the amino and ester groups. Halogenation or metal-catalyzed cross-coupling reactions could be employed to introduce further diversity.
Synthesis of this compound via the Gewald Reaction
The most common and efficient method for the synthesis of this compound and its analogs is the Gewald three-component reaction.[10][11][12] This one-pot synthesis involves the condensation of a ketone (in this case, butan-2-one to provide the 5-ethyl group), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1]
Reaction Scheme:
Caption: Gewald reaction for the synthesis of this compound.
Experimental Protocol:
Materials:
-
Butan-2-one
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine or Diethylamine (catalyst)
-
Ethanol (solvent)
-
Ice-cold water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent)
Procedure:
-
To a solution of elemental sulfur (e.g., 0.10 mol) in absolute ethanol (50 ml), add butan-2-one (0.10 mol) and ethyl cyanoacetate (0.10 mol).
-
Add a catalytic amount of a secondary amine such as morpholine or diethylamine (e.g., 5 ml) dropwise to the reaction mixture at room temperature.[2][6]
-
The reaction mixture is then heated to reflux (approximately 50-80°C) and stirred for a specified time (typically 2-4 hours).[2][13][14] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then quenched by pouring it into ice-cold water.
-
The precipitated product is extracted with ethyl acetate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.[13][14]
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data from Analogous Syntheses:
| Starting Ketone | Product | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Acetone | Ethyl 2-amino-4-methylthiophene-3-carboxylate | Diethylamine | Ethanol | 3 | 85 | [13] |
| Cyclohexanone | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Morpholine | Ethanol | - | - | [6] |
| Acetyl acetone | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Diethylamine | Ethanol | 3 | 52 | [2] |
| Butan-2-one | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | - | Ethanol | - | - | [15] |
Application in the Synthesis of Bioactive Thieno[2,3-d]pyrimidines
This compound is an excellent precursor for the synthesis of thieno[2,3-d]pyrimidine derivatives. The general strategy involves the cyclization of the 2-amino-3-carboxylate moiety with a suitable one-carbon synthon.
Synthetic Workflow:
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 4-substituted 5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines (Analogous System)
This protocol, adapted from a study on related compounds, illustrates the general steps for converting the aminothiophene to the thienopyrimidine core and subsequent functionalization.[6]
Step 1: Cyclization to form the Thienopyrimidinone Core
-
A mixture of the corresponding ethyl 2-aminothiophene-3-carboxylate (1 equivalent) and formamide (excess) is heated at a high temperature (e.g., 150-180°C) for several hours.
-
Alternatively, cyclization can be achieved by reacting with chloroformamidine hydrochloride in a suitable solvent.[6]
-
Upon cooling, the product often precipitates and can be collected by filtration.
Step 2: Chlorination of the Thienopyrimidinone
-
The thienopyrimidin-4-one intermediate (1 equivalent) is suspended in a solvent like toluene.
-
Phosphorus oxychloride (POCl₃, excess) and a base such as pyridine are added.[6]
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The product is then extracted.
Step 3: Nucleophilic Aromatic Substitution
-
The 4-chlorothieno[2,3-d]pyrimidine (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, isopropanol).
-
The desired amine (1-1.2 equivalents) and a base (e.g., triethylamine) are added.
-
The reaction mixture is stirred at room temperature or heated to reflux until completion.
-
The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Biological Activity Data for Thieno[2,3-d]pyrimidine Derivatives:
The following table summarizes the antiproliferative and microtubule depolymerizing activities of some 4-substituted 5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines, which are structurally related to derivatives of this compound.
| Compound | Substitution at C4 | Antiproliferative IC₅₀ (nM) in MDA-MB-435 cells | Microtubule Depolymerization EC₅₀ (nM) | Reference |
| 4 | -NH₂ | 9.0 | 19 | [6] |
| 5 | -NHCH₃ | < 40 | - | [6] |
| 7 | -N(CH₃)₂ | < 40 | - | [6] |
| 6 | -NHC₂H₅ | 53-125 | - | [6] |
| 8 | -NH(n-Pr) | 53-125 | - | [6] |
Signaling Pathway Implication
Derivatives of thieno[2,3-d]pyrimidines have been shown to target various components of cellular signaling pathways, leading to their anticancer effects. For instance, some derivatives act as microtubule targeting agents, interfering with the dynamics of microtubule assembly and disassembly, which is crucial for mitosis.[6] Others have been identified as potent kinase inhibitors, targeting enzymes like FLT3, which are often dysregulated in cancer.[8][9]
Caption: Potential mechanism of action for thieno[2,3-d]pyrimidine derivatives.
Conclusion
This compound is a highly valuable and readily accessible building block for the synthesis of a wide range of heterocyclic compounds. Its application in the construction of thieno[2,3-d]pyrimidine scaffolds has proven to be a fruitful avenue for the discovery of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers in organic and medicinal chemistry to explore the synthetic potential of this versatile intermediate.
References
- 1. d-nb.info [d-nb.info]
- 2. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 9. Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Thieno[2,3-d]pyrimidines from Ethyl 2-amino-5-ethylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] Their structural similarity to purine bases makes them privileged scaffolds for the development of novel therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5][6] This document provides detailed protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives starting from the readily accessible precursor, Ethyl 2-amino-5-ethylthiophene-3-carboxylate. The synthetic routes described herein offer versatile methods for accessing key intermediates, such as 4-hydroxy, 4-chloro, and 4-hydrazinyl thieno[2,3-d]pyrimidines, which can be further elaborated to generate libraries of potential drug candidates.[7][8][9]
The synthesis of the initial 2-aminothiophene precursor is often achieved through the Gewald multicomponent reaction.[10][11][12] This reaction provides a straightforward and efficient method for constructing the substituted thiophene ring system.[11][12][13] Subsequent cyclization of the 2-aminothiophene-3-carboxylate with appropriate reagents leads to the formation of the fused pyrimidine ring.[1]
Synthetic Pathways Overview
The overall synthetic strategy involves a two-step process starting from this compound:
-
Cyclization: Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core by reacting the starting aminothiophene with formamide.
-
Functionalization: Conversion of the thieno[2,3-d]pyrimidin-4(3H)-one into more reactive intermediates, such as 4-chlorothieno[2,3-d]pyrimidine, which can then be further derivatized. A subsequent nucleophilic substitution with hydrazine hydrate to yield 4-hydrazinylthieno[2,3-d]pyrimidine is also described.
Experimental Protocols
Protocol 1: Synthesis of 5-Ethylthieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of this compound with formamide to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
This compound
-
Formamide
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of this compound (1 equivalent) and formamide (10-15 equivalents) is heated to reflux (approximately 180-190 °C) for 2-4 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, during which a precipitate will form.
-
The mixture is then placed in an ice bath to maximize precipitation.
-
The solid product is collected by vacuum filtration and washed with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford pure 5-Ethylthieno[2,3-d]pyrimidin-4(3H)-one.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Time | 2-4 hours | [1] |
| Yield | 75-85% (estimated) | Based on similar reactions |
| Purity | >95% after recrystallization |
Protocol 2: Synthesis of 4-Chloro-5-ethylthieno[2,3-d]pyrimidine
This protocol details the chlorination of 5-Ethylthieno[2,3-d]pyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃). The resulting 4-chloro derivative is a key intermediate for nucleophilic substitution reactions.[14][15][16]
Materials:
-
5-Ethylthieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (catalytic amount)
-
Toluene (solvent)
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-Ethylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in toluene, a catalytic amount of pyridine is added.
-
Phosphorus oxychloride (3-5 equivalents) is added dropwise to the mixture at room temperature with stirring.
-
The reaction mixture is then heated to reflux for 3-5 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and slowly poured into ice-cold water with vigorous stirring.
-
The aqueous layer is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 4-Chloro-5-ethylthieno[2,3-d]pyrimidine can be purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Time | 3-5 hours | [10] |
| Yield | 68-75% | [10] |
| Purity | >95% after chromatography |
Protocol 3: Synthesis of 5-Ethyl-4-hydrazinylthieno[2,3-d]pyrimidine
This protocol describes the nucleophilic substitution of the 4-chloro group with hydrazine, a versatile handle for further functionalization.[17][18][19]
Materials:
-
4-Chloro-5-ethylthieno[2,3-d]pyrimidine
-
Hydrazine hydrate (80-99%)
-
Ethanol (solvent)
Procedure:
-
A solution of 4-Chloro-5-ethylthieno[2,3-d]pyrimidine (1 equivalent) in ethanol is prepared.
-
Hydrazine hydrate (5-10 equivalents) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1-2 hours or gently heated to reflux for 30-60 minutes, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by vacuum filtration.
-
The solid is washed with cold ethanol to afford the desired 5-Ethyl-4-hydrazinylthieno[2,3-d]pyrimidine.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Time | 1-2 hours (at RT) or 30-60 min (reflux) | [13] |
| Yield | 80-90% (estimated) | Based on similar reactions |
| Purity | >95% |
Visualized Experimental Workflows
Caption: Synthetic route to 5-Ethyl-4-hydrazinylthieno[2,3-d]pyrimidine.
Signaling Pathways and Logical Relationships
The synthesis of thieno[2,3-d]pyrimidines is a sequential process where the product of one reaction serves as the substrate for the next. This logical relationship ensures the step-wise construction of the desired molecular complexity.
Caption: Logical workflow for the synthesis and derivatization of thieno[2,3-d]pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of Some Novel Thieno[2, 3-d] pyrimidines and their Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. 4-chlorothieno[2,3-d]pyrimidine;CAS No.:14080-59-2 [chemshuttle.com]
- 15. 4-Chlorothieno[2,3-d]pyrimidine | C6H3ClN2S | CID 736618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Chlorothieno[2,3-d]pyrimidine | 14080-59-2 [sigmaaldrich.com]
- 17. 4-Hydrazinyl-5-phenylthieno[2,3-d]pyrimidine [synhet.com]
- 18. Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
Application Notes and Protocols for the Gewald Synthesis of Polysubstituted 2-Aminothiophenes
These application notes provide a comprehensive overview and detailed protocols for the Gewald synthesis, a one-pot multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes. This versatile reaction is of significant interest to researchers in medicinal chemistry and drug development due to the wide range of biological activities exhibited by 2-aminothiophene derivatives.
Introduction
The Gewald reaction, first reported by Karl Gewald in 1966, is a powerful tool for the synthesis of 2-aminothiophenes. The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a basic catalyst. The procedural simplicity, mild reaction conditions, and ready availability of starting materials make the Gewald synthesis a highly attractive method for generating molecular diversity in drug discovery programs. 2-Aminothiophenes serve as crucial intermediates in the synthesis of a variety of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Reaction Mechanism
The generally accepted mechanism for the Gewald synthesis proceeds through three key stages:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.
-
Cyclization and Aromatization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.
Experimental Protocols
General One-Pot Synthesis of Polysubstituted 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carbonyl compound (e.g., cyclohexanone, 1.0 equiv)
-
Active methylene nitrile (e.g., ethyl cyanoacetate, 1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
Base (e.g., morpholine or triethylamine, 10-20 mol%)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Purification apparatus (recrystallization or column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or triethylamine, 1-2 mmol).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol to remove impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) or by silica gel column chromatography.
Microwave-Assisted Gewald Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields for the Gewald synthesis.
Procedure:
-
In a microwave-safe reaction vessel, combine the carbonyl compound (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.2 equiv), and base (e.g., triethylamine) in a suitable solvent (e.g., methanol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time (e.g., 50°C for 2 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the general protocol.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Gewald synthesis with various substrates.
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 50 | 4h | 75-80 | |
| Cyclopentanone | Malononitrile | Triethylamine | Methanol | Reflux | 3h | 85 | |
| Acetone | Ethyl Cyanoacetate | Piperidine | DMF | 45 | 6h | 65 | |
| 4-Methylcyclohexanone | Cyanoacetamide | Morpholine | Ethanol | 50 | 5h | 72 | |
| Propiophenone | Malononitrile | Triethylamine | Ethanol | Reflux | 8h | 68 |
Table 1. Conventional Gewald Synthesis Conditions and Yields.
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1,4-Dithiane-2,5-diol | Methyl Cyanoacetate | Triethylamine | Methanol | 50 | 2 | 82 | |
| 1,4-Dithiane-2,5-diol | Cyanoacetamide | Triethylamine | Methanol | 50 | 2 | 78 | |
| 1,4-Dithiane-2,5-diol | Benzoylacetonitrile | Triethylamine | Methanol | 50 | 2 | 87 |
Table 2. Microwave-Assisted Gewald Synthesis Conditions and Yields.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Knoevenagel-Cope condensation. | Screen different bases (e.g., piperidine, morpholine, triethylamine). Consider water removal using a Dean-Stark apparatus. |
| Poor sulfur solubility or reactivity. | Use a polar solvent like ethanol, methanol, or DMF. Gently heat the reaction to 40-60°C. | |
| Steric hindrance from substrates. | Employ a two-step procedure: first isolate the α,β-unsaturated nitrile, then react with sulfur and base. Consider microwave-assisted synthesis. | |
| Formation of Side Products | Dimerization of the α,β-unsaturated nitrile intermediate. | Adjust the reaction temperature or the rate of reagent addition. |
Visualizations
Caption: Experimental workflow for the Gewald synthesis.
Caption: Reaction mechanism of the Gewald synthesis.
Application Notes and Protocols for the Characterization of Ethyl 2-amino-5-ethylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of Ethyl 2-amino-5-ethylthiophene-3-carboxylate , a key intermediate in the synthesis of various pharmaceutically active compounds.
Introduction
This compound is a substituted thiophene derivative of significant interest in medicinal chemistry and drug development. Accurate and thorough characterization of this compound is crucial for ensuring its identity, purity, and quality, which are critical parameters in the drug development pipeline. This document outlines the application of various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), for the comprehensive characterization of this molecule.
Analytical Techniques
A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the principles and expected outcomes for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide detailed information about the chemical environment of the individual atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is a critical tool for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
Quantitative Data Summary
The following tables summarize the expected and reported spectral and chromatographic data for this compound and its closely related analogs. This data serves as a reference for the interpretation of experimental results.
Table 1: ¹H NMR Spectral Data of Ethyl 2-aminothiophene-3-carboxylate Analogs
| Compound | Solvent | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Assignment | Reference |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | CDCl₃ | 6.07 (s, 2H, NH₂), 5.82 (s, 1H, H-5), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | [1] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | CDCl₃ | 5.95 (s, 2H, NH₂), 4.23 (q, J = 7.1 Hz, 2H, OCH₂), 2.71-2.49 (m, 4H, C₄-H₂ & C₇-H₂), 1.80-1.74 (m, 4H, C₅-H₂ & C₆-H₂), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | [2] |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | DMSO-d₆ | 8.00 (s, 2H, NH₂), 4.19 (q, J = 7.0 Hz, 2H, OCH₂), 2.59 (s, 3H, COCH₃), 2.27 (s, 3H, CH₃), 1.27 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | [2] |
Table 2: ¹³C NMR Spectral Data of Ethyl 2-aminothiophene-3-carboxylate Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | CDCl₃ | 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40 | [1] |
| Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (for comparison of ester group) | DMSO-d₆ | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | [3] |
Table 3: FTIR Spectral Data of Ethyl 2-aminothiophene-3-carboxylate Analogs
| Compound | Technique | Characteristic Absorption Bands (ν, cm⁻¹) | Reference |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | KBr Pellet | 3408, 3298 (N-H stretching), 2991 (C-H stretching), 1670, 1609 (C=O stretching), 1587, 1510 (C=C stretching), 1253 (C-O stretching) | [2] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | KBr Pellet | 3400, 3298 (N-H stretching), 2987, 2939 (C-H stretching), 1649 (C=O stretching), 1575, 1493 (C=C stretching), 1265 (C-O stretching) | [2] |
Table 4: Mass Spectrometry Data of Ethyl 2-aminothiophene-3-carboxylate Analogs
| Compound | Ionization Method | [M+H]⁺ (m/z) | Reference |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | ESI | 186.15 | [1] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | GC-MS | 225 (M⁺) | [4] |
Experimental Protocols
The following are detailed protocols for the characterization of this compound.
Protocol for ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR Spectrometer (300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small drop of TMS to the solution to serve as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Protocol for FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the collar of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C=O, C=C, C-O).
-
Compare the obtained spectrum with reference spectra of similar compounds if available.
-
Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent.
-
-
Instrument Setup:
-
Set the mass spectrometer to the appropriate ionization mode (e.g., positive ion ESI).
-
Optimize the instrument parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M]⁺).
-
Determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
Protocol for High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and quantify any impurities.
Materials:
-
This compound sample
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer salts (e.g., phosphate or acetate)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized. A buffer (e.g., 20 mM phosphate buffer, pH 7) can be added to the aqueous phase to improve peak shape.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
-
Analysis:
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram.
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Workflow for the synthesis, purification, and analytical characterization.
Caption: Interrelationship of analytical techniques for comprehensive characterization.
References
Application Note: HPLC Analysis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate
Introduction
Ethyl 2-amino-5-ethylthiophene-3-carboxylate is a substituted thiophene derivative. Thiophene-based compounds are of significant interest in the pharmaceutical industry due to their diverse biological activities.[1] Accurate and reliable analytical methods are crucial for the quantification of these compounds in various matrices during drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[2] This application note details a robust HPLC method for the analysis of this compound.
Experimental Protocols
1. Recommended Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[2]
-
Columns:
-
Chemicals and Reagents:
2. Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.[2]
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol. From the stock solution, prepare a series of working standard solutions of varying concentrations to construct a calibration curve.[2]
-
Sample Extraction (from a matrix):
-
For normal-phase HPLC, a liquid-liquid extraction with hexane at a basic pH (e.g., pH 11) can be employed.[3]
-
For reversed-phase HPLC, a protein precipitation followed by extraction with a solvent mixture like methylene chloride-isopropanol (95:5) at a slightly acidic pH (e.g., pH 5.3) can be used.[3]
-
3. HPLC Methodologies
Two distinct HPLC methods are presented below. The choice of method will depend on the sample matrix and the specific requirements of the analysis.
Method A: Normal-Phase HPLC
This method is suitable for the analysis of the compound in a less polar environment.
| Parameter | Condition |
| Column | 10-micron silica gel |
| Mobile Phase | Hexane-Ethanol (95:5, v/v)[3] |
| Flow Rate | 1.0 mL/min (Typical) |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 10 µL (Typical) |
Method B: Reversed-Phase HPLC
This method is generally more common and is suitable for a wider range of sample polarities.
| Parameter | Condition |
| Column | 10-micron alkyl phenyl[3] or C18[2] |
| Mobile Phase | Water-Methanol-1 M Phosphoric Acid (70:30:0.05, v/v/v), pH 2.5[3] |
| Flow Rate | 1.0 mL/min (Typical) |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 10 µL (Typical) |
Data Presentation
Quantitative data from the HPLC analysis should be summarized for clarity. The following table is an example of how to present the results for the analysis of this compound standard.
| Method | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Normal-Phase | e.g., 4.5 | e.g., 123456 | e.g., 10 |
| Reversed-Phase | e.g., 6.8 | e.g., 123456 | e.g., 10 |
Experimental Workflow and Signaling Pathways
The general workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: General workflow for the HPLC analysis of this compound.
A logical relationship diagram for developing an HPLC method for thiophene derivatives is presented below.
Caption: Key parameters and logical flow in HPLC method development for thiophene analysis.
References
- 1. ijpbs.com [ijpbs.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: 1H and 13C NMR Analysis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound Ethyl 2-amino-5-ethylthiophene-3-carboxylate. It includes predicted spectral data based on the analysis of closely related analogs, comprehensive experimental protocols for sample preparation and data acquisition, and graphical representations of the molecular structure and experimental workflow. This application note is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development for the structural characterization of this and similar heterocyclic compounds.
Introduction
This compound is a substituted aminothiophene derivative. The 2-aminothiophene scaffold is a significant pharmacophore found in a variety of biologically active molecules and is a versatile intermediate in organic synthesis. Accurate structural elucidation using spectroscopic techniques is paramount for ensuring the identity and purity of such compounds in research and development. NMR spectroscopy is one of the most powerful tools for the unambiguous determination of molecular structure. This note details the expected 1H and 13C NMR characteristics of the title compound.
Predicted NMR Spectral Data
While a definitive, published spectrum for this compound was not found, the following spectral data has been predicted based on the analysis of structurally similar compounds, including other ethyl 2-aminothiophene-3-carboxylate derivatives.[1][2][3][4] The assignments are based on established chemical shift ranges and observed splitting patterns in these analogs.
Predicted ¹H NMR Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| ~6.1 - 6.5 | Broad Singlet | 2H | - | NH₂ |
| ~6.3 | Singlet | 1H | - | H-4 (thiophene) |
| ~4.25 | Quartet | 2H | ~7.1 | -OCH₂CH₃ |
| ~2.7 | Quartet | 2H | ~7.5 | -CH₂CH₃ (on thiophene) |
| ~1.3 | Triplet | 3H | ~7.1 | -OCH₂CH₃ |
| ~1.2 | Triplet | 3H | ~7.5 | -CH₂CH₃ (on thiophene) |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) (ppm) | Assignment |
| ~166 | C=O (ester) |
| ~162 | C-2 (thiophene, attached to NH₂) |
| ~135 | C-5 (thiophene, attached to ethyl) |
| ~108 | C-4 (thiophene) |
| ~105 | C-3 (thiophene) |
| ~60 | -OCH₂CH₃ |
| ~24 | -CH₂CH₃ (on thiophene) |
| ~15 | -OCH₂CH₃ |
| ~14 | -CH₂CH₃ (on thiophene) |
Experimental Protocols
The following protocols are provided as a standard guide for obtaining high-quality NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary to aid dissolution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
Instrument: A 400 MHz (or higher) NMR spectrometer. Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~4 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -10 to 220 ppm
-
Number of Scans: 1024 or more (as needed for good signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1-2 seconds
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in both the ¹H and ¹³C spectra.
Visualizations
Molecular Structure and NMR Assignments
Caption: Molecular structure with predicted ¹H and ¹³C NMR chemical shifts.
Experimental Workflow
Caption: Workflow for NMR analysis from sample preparation to final report.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data, based on analogous compounds, serves as a reliable reference for structural verification. The detailed experimental protocols offer a standardized methodology for obtaining and processing high-quality NMR data. The provided visualizations aid in understanding the structure-spectrum correlations and the overall analytical workflow. This document is a valuable resource for scientists engaged in the synthesis and characterization of novel thiophene-based compounds.
References
Application Notes and Protocols: Ethyl 2-Amino-5-ethylthiophene-3-carboxylate in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ethyl 2-amino-5-ethylthiophene-3-carboxylate as a key building block in the synthesis of bioactive heterocyclic compounds, particularly thieno[2,3-d]pyrimidines. These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer agents and kinase inhibitors.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic systems. The thiophene core, coupled with the amino and ester functionalities, allows for diverse chemical transformations, leading to the construction of fused ring systems with significant biological activity. One of the most prominent applications of this scaffold is in the synthesis of thieno[2,3-d]pyrimidines, which are known to exhibit a range of pharmacological properties, including antitumor and kinase inhibitory activities. The general synthetic approach often involves the initial synthesis of the substituted 2-aminothiophene via the Gewald reaction, followed by cyclization with various reagents to form the fused pyrimidine ring.
Synthesis of Bioactive Thieno[2,3-d]pyrimidines
The synthesis of bioactive thieno[2,3-d]pyrimidines from this compound and its analogs typically follows a well-established synthetic pathway. The initial step is often the Gewald reaction to prepare the substituted 2-aminothiophene. Subsequent reactions, such as cyclization with formamide or other reagents, lead to the formation of the thieno[2,3-d]pyrimidine core. Further modifications can be introduced to enhance biological activity.
General Synthesis Workflow
Caption: General workflow for the synthesis of bioactive thieno[2,3-d]pyrimidines.
Bioactivity of Synthesized Thieno[2,3-d]pyrimidine Derivatives
Several studies have demonstrated the potent biological activity of thieno[2,3-d]pyrimidine derivatives synthesized from 2-aminothiophene precursors. These compounds have shown significant efficacy against various cancer cell lines and have been identified as potent kinase inhibitors.
Anticancer Activity
A series of novel thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1] For instance, certain compounds have shown higher cytotoxic effects than the reference standard against MCF-7 and HepG-2 cell lines.[1]
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound l | MDA-MB-231 | 27.6 | [2] |
| Paclitaxel (PTX) | MDA-MB-231 | 29.3 | [2] |
| Compound 4 | MDA-MB-435 | 0.009 | [3] |
| Compound 5 | HT-29 | >10 | [1] |
| Compound 8 | HT-29 | >10 | [1] |
Kinase Inhibitory Activity
Thieno[2,3-d]pyrimidine derivatives have also been identified as potent kinase inhibitors, a crucial mechanism for their anticancer effects. Several synthesized compounds have demonstrated significant inhibition of various kinases, including FLT3.[1]
| Compound | % Kinase Inhibition | Target Kinase | Reference |
| Compound 5 | 79.4 - 81.8 | General Kinase | [1] |
| Compound 8 | 79.4 - 81.8 | General Kinase | [1] |
| Compound 9b | 79.4 - 81.8 | General Kinase | [1] |
| Compound 10 | 79.4 - 81.8 | General Kinase | [1] |
| Compound 5 | High | FLT3 | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis of these bioactive compounds. The following protocols are based on established literature procedures.
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (A key analog)
This protocol describes the synthesis of a key precursor using the Gewald reaction.[3]
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Sulfur
-
Ethanol
-
Morpholine
Procedure:
-
Dissolve sulfur in ethanol.
-
To this solution, add cyclohexanone and ethyl cyanoacetate.
-
Add morpholine dropwise to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product will precipitate. Filter the solid, wash with cold ethanol, and dry to obtain ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Protocol 2: Synthesis of 4-substituted-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines
This protocol outlines the cyclization and subsequent functionalization to yield bioactive thieno[2,3-d]pyrimidines.[3]
Step 1: Cyclization
-
React ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with chloroformamidine hydrochloride, formamide, or acetonitrile to afford the corresponding cyclized products.[3]
Step 2: Chlorination
-
Treat the products from Step 1 with POCl₃ and pyridine in toluene to yield the chlorinated intermediates.[3]
Step 3: SNAr Reaction
-
The chlorinated intermediates can then undergo SNAr reactions with various amines or other nucleophiles to introduce diversity at the 4-position of the pyrimidine ring, yielding the final bioactive compounds.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of bioactive thieno[2,3-d]pyrimidines.
Conclusion
This compound and its analogs are valuable and versatile building blocks for the synthesis of medicinally important heterocyclic compounds. The straightforward synthetic routes, coupled with the significant biological activities of the resulting thieno[2,3-d]pyrimidine derivatives, make this an attractive area for further research and development in the field of medicinal chemistry. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel bioactive heterocycles based on this privileged scaffold.
References
Application of Ethyl 2-amino-5-ethylthiophene-3-carboxylate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-ethylthiophene-3-carboxylate is a versatile heterocyclic building block belonging to the 2-aminothiophene class of compounds. Its scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The synthesis of this compound and its analogs is most commonly achieved through the Gewald multicomponent reaction. This document provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its utility as a precursor for the synthesis of potent anticancer and antimicrobial agents. Detailed experimental protocols for its synthesis and the biological evaluation of its derivatives are also presented.
Synthesis of this compound
The primary synthetic route to this compound is the Gewald reaction, a one-pot synthesis involving a ketone (butanal), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Gewald Synthesis
Materials:
-
Butanal
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base like diethylamine or triethylamine)
-
Methanol (or ethanol)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred mixture of butanal (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40 °C.[1]
-
Stir the reaction mixture at 45 °C for 3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
A precipitate will form, which should be collected by filtration and washed with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield this compound.
Applications in Anticancer Drug Discovery
This compound serves as a key intermediate in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their potent anticancer activities. These derivatives have been shown to target various components of cancer cell signaling pathways, including protein kinases and microtubules, leading to the induction of apoptosis and cell cycle arrest.
Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
Derivatives of this compound have been investigated as inhibitors of several kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), FMS-like Tyrosine Kinase 3 (FLT3), and Epidermal Growth Factor Receptor (EGFR).
Workflow for the Synthesis and Evaluation of Thieno[2,3-d]pyrimidine-based Kinase Inhibitors:
Quantitative Data for Anticancer Activity of Derivatives:
| Compound Class | Target/Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | VEGFR-2 | 0.084 | [2] |
| MCF-7 (Breast Cancer) | 5.38 - 10.17 | [2] | |
| HepG2 (Liver Cancer) | 4.84 - 24.47 | [2] | |
| FLT3 | - (High Inhibition %) | [3] | |
| Pyrano[3,2-c]quinoline Derivatives | EGFR | 0.068 | [4] |
| HER-2 | 0.030 | [4] | |
| HT-29 (Colon Cancer) | 0.023 | [4] |
Mechanism of Action: Induction of Apoptosis
Several studies have demonstrated that thieno[2,3-d]pyrimidine derivatives synthesized from this compound induce apoptosis in cancer cells. This is often mediated through the modulation of pro- and anti-apoptotic proteins and the activation of caspases.
Signaling Pathway for Apoptosis Induction:
Experimental Protocols for Anticancer Evaluation
In vitro Kinase Inhibition Assay (VEGFR-2):
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add the test compound (dissolved in DMSO) to the wells of a 96-well plate.
-
Add the VEGFR-2 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA or radiometric assay).
-
Calculate the percent inhibition and determine the IC50 value.
Cell Proliferation Assay (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Applications in Antimicrobial Drug Discovery
Derivatives of this compound have also shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.
Workflow for the Synthesis and Evaluation of Antimicrobial Thiophene Derivatives:
Quantitative Data for Antimicrobial Activity of Derivatives:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiophene carboxamide thioureides | Bacillus subtilis | 7.8 - 125 | |
| Staphylococcus aureus (MRSA) | 125 - 500 | ||
| Escherichia coli | 31.25 - 250 | ||
| Candida albicans | 31.25 - 62.5 | ||
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives | Staphylococcus aureus | Potent Activity | |
| Escherichia coli | Potent Activity | ||
| Candida albicans | Potent Activity |
Experimental Protocols for Antimicrobial Evaluation
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a valuable and versatile scaffold in drug discovery. Its straightforward synthesis via the Gewald reaction and its utility as a precursor for a diverse range of heterocyclic compounds, particularly thieno[2,3-d]pyrimidines, make it an attractive starting point for the development of novel therapeutics. The derivatives of this compound have demonstrated significant potential as anticancer agents through mechanisms such as kinase inhibition and apoptosis induction, as well as promising antimicrobial activity against various pathogens. The protocols and data presented herein provide a solid foundation for researchers and scientists to further explore the potential of this compound and its analogs in the quest for new and effective drugs.
References
- 1. asianpubs.org [asianpubs.org]
- 2. cbccollege.in [cbccollege.in]
- 3. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my reaction significantly lower than expected?
Low yields in the Gewald synthesis of this compound can stem from several factors. Incomplete reaction, side product formation, or suboptimal reaction conditions are common culprits.
-
Potential Cause 1: Incomplete Reaction
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting materials are still present after the recommended reaction time, consider extending the duration or slightly increasing the reaction temperature. Ensure efficient stirring to maintain a homogeneous mixture.
-
-
Potential Cause 2: Suboptimal Reagent Quality or Ratio
-
Potential Cause 3: Inappropriate Base or Catalyst Concentration
-
Potential Cause 4: Poor Quality of Solvent
Q2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?
The presence of multiple spots on TLC indicates the formation of side products. In the Gewald reaction, these can include unreacted starting materials, intermediate products of the Knoevenagel condensation, or other heterocyclic compounds.
-
Potential Side Products:
-
Knoevenagel Condensation Product: The initial condensation product of butyraldehyde and ethyl cyanoacetate may be present if the subsequent cyclization with sulfur is incomplete.
-
Over-oxidation or Degradation Products: Prolonged exposure to high temperatures or air can lead to the degradation of the desired aminothiophene.
-
-
Minimizing Side Products:
-
Temperature Control: Maintain the reaction temperature within the optimal range (typically 45-65°C). Overheating can lead to the formation of tars and other byproducts.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purification: If side products are unavoidable, purification by column chromatography or recrystallization is necessary to obtain the pure compound.[1][3]
-
Q3: The reaction mixture has turned into a thick, unmanageable tar. What went wrong?
Tar formation is a common issue in the Gewald reaction and is often indicative of polymerization or decomposition reactions.
-
Potential Cause 1: Excessive Temperature
-
Solution: Carefully control the reaction temperature. Use a temperature-controlled heating mantle or oil bath.
-
-
Potential Cause 2: High Concentration of Reactants or Catalyst
-
Solution: Running the reaction at a lower concentration by adding more solvent can sometimes mitigate tar formation. Also, ensure the catalyst is added slowly and in the correct amount.
-
-
Potential Cause 3: Impure Reagents
-
Solution: Impurities in the starting materials, particularly the aldehyde, can act as initiators for polymerization. Use freshly distilled butyraldehyde if its purity is questionable.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis is typically achieved through the Gewald reaction. This is a multi-component reaction that proceeds in three main steps:
-
Knoevenagel Condensation: Butyraldehyde condenses with ethyl cyanoacetate in the presence of a base to form an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur adds to the intermediate.
-
Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization and subsequent tautomerization to form the stable 2-aminothiophene ring.[6][7]
Q2: What is the recommended solvent and catalyst for this synthesis?
Ethanol and methanol are commonly used solvents.[4][5] For the base catalyst, secondary amines like morpholine or diethylamine are effective.[2][5]
Q3: How can I effectively purify the final product?
The crude product can often be isolated by precipitation upon cooling the reaction mixture.[5] Further purification can be achieved by:
-
Recrystallization: Ethanol is a common solvent for recrystallization.[2][5]
-
Column Chromatography: For higher purity, silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent is effective.[1][3]
Q4: What are the expected yields for this reaction?
Yields for the Gewald synthesis of 2-aminothiophenes can vary widely depending on the specific substrates and reaction conditions. Reported yields for similar compounds are generally in the range of 70-85%.[5] However, with optimization, even higher yields can be achieved. A solvent-free, ball-milling approach has reported yields as high as 97% for related compounds.[8]
Data Presentation
Table 1: Summary of Reaction Parameters for Gewald Synthesis of 2-Aminothiophenes
| Parameter | Typical Conditions | Reported Range/Options | Key Considerations |
| Ketone/Aldehyde | Butyraldehyde | Aldehydes or ketones with an α-methylene group | Purity is critical to avoid side reactions. |
| Activated Nitrile | Ethyl cyanoacetate | Other α-cyanoesters or malononitrile | The ester group influences the final product. |
| Sulfur | Elemental Sulfur | - | Should be finely powdered for better reactivity. |
| Base/Catalyst | Morpholine | Diethylamine, Piperidine, Triethylamine | Choice and amount of base can affect yield and purity. |
| Solvent | Ethanol | Methanol, DMF | Solvent choice can influence reaction rate and solubility. |
| Temperature | 45-50 °C | Room temperature to reflux | Higher temperatures may increase reaction rate but also side products. |
| Reaction Time | 3 hours | 1-10 hours | Monitor by TLC to determine completion.[1][3] |
| Yield | - | 52% - 97% (for similar compounds)[2][8] | Highly dependent on substrate and conditions. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Gewald Reaction
This protocol is a generalized procedure based on literature methods for similar 2-aminothiophene syntheses.[2][3][5]
Materials:
-
Butyraldehyde
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine (or diethylamine)
-
Ethanol (absolute)
-
Standard laboratory glassware and stirring/heating apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of butyraldehyde, ethyl cyanoacetate, and elemental sulfur in absolute ethanol.
-
With stirring, slowly add a catalytic amount of morpholine to the mixture at room temperature.
-
Heat the reaction mixture to 45-50°C and maintain this temperature with stirring for approximately 3 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate mobile phase).
-
Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Page loading... [guidechem.com]
- 2. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. ijpbs.com [ijpbs.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. researchwith.njit.edu [researchwith.njit.edu]
- 8. sciforum.net [sciforum.net]
Technical Support Center: Purification of Ethyl 2-amino-5-ethylthiophene-3-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the purification of Ethyl 2-amino-5-ethylthiophene-3-carboxylate by recrystallization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing an effective purification strategy.
| Property | Value | References |
| CAS Number | 4507-13-5 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
| Molar Mass | 199.268 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 73°C | [1][2][3][4] |
| Boiling Point | 312.7±42.0 °C | [2] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |
Recrystallization Protocol
This section details a standard protocol for the recrystallization of this compound. Ethanol is a commonly used solvent for related compounds and serves as a good starting point for optimization.[6][7]
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on literature for similar compounds, ethanol is a suitable solvent.[6][7] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol, just enough to dissolve the entire solid with heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity filtration to remove any insoluble impurities or activated charcoal. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Recrystallization Workflow
Caption: A flowchart illustrating the key steps in the recrystallization process.
Troubleshooting Guide
Q1: My compound is not dissolving in the hot solvent.
-
A1: You may not have added enough solvent. Add small increments of hot solvent until the compound fully dissolves. Alternatively, the solvent may not be suitable. You may need to try a more polar or non-polar solvent depending on the nature of the impurities.
Q2: My compound "oiled out" instead of forming crystals.
-
A2: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be resolved by adding more solvent to the hot solution or by reheating the solution and allowing it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization.
Q3: No crystals are forming upon cooling.
-
A3: The solution may be too dilute. Try boiling off some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth. Seeding the solution with a pure crystal can also be effective.
Q4: The purity of my compound did not improve after recrystallization.
-
A4: This could be due to several factors. The chosen solvent may not be effective at separating the compound from its impurities. A different solvent or a mixture of solvents may be necessary. Ensure that the cooling process is slow to allow for the formation of a pure crystal lattice. A second recrystallization step may be required.
Q5: My final product is discolored.
-
A5: Colored impurities may be present. During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
-
A1: The reported melting point is 73°C.[1][2][3][4] A sharp melting point close to this value is a good indicator of purity.
Q2: Which solvents are best for recrystallizing this compound?
-
A2: Ethanol is a good starting point for recrystallization, as it is commonly used for similar 2-aminothiophene derivatives.[6][7] Other potential solvents include isopropanol, methanol, or mixtures of ethanol and water. The choice of solvent should be determined experimentally to achieve the best balance of solubility at high temperatures and insolubility at low temperatures.
Q3: How can I improve the yield of my recrystallization?
-
A3: To maximize yield, ensure that you use the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly and then in an ice bath to ensure maximum precipitation. When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
Q4: What are the common impurities in the synthesis of this compound?
-
A4: Common impurities may include unreacted starting materials from the Gewald reaction (e.g., a ketone, an activated nitrile, and elemental sulfur), byproducts, and colored polymeric materials.[8] Recrystallization is an effective method for removing these types of impurities.
Q5: What safety precautions should I take during recrystallization?
-
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When heating flammable organic solvents like ethanol, use a heating mantle or a steam bath, not an open flame. Handle the hot glassware with care to avoid burns.
References
- 1. Page loading... [guidechem.com]
- 2. 4507-13-5 | CAS DataBase [m.chemicalbook.com]
- 3. ETHYL 2-AMINO-5-ETHYLTHIOPHENE-3-CARBOXYLATE4507-13-5,Purity98%_Waterstonetech, LLC [molbase.com]
- 4. ETHYL 2-AMINO-5-ETHYLTHIOPHENE-3-CARBOXYLATE4507-13-5,Purity95%_Alinda Chemical Ltd. [molbase.com]
- 5. This compound | 4507-13-5 [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the Gewald synthesis of 2-aminothiophenes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gewald synthesis of 2-aminothiophenes.
Troubleshooting Guides
Issue 1: Low to No Yield of 2-Aminothiophene
Low or non-existent product yield is a frequent issue in the Gewald synthesis. The following guide provides a systematic approach to diagnosing and resolving the problem.
Q1: My reaction has not produced the desired 2-aminothiophene, or the yield is significantly lower than expected. What are the primary factors to investigate?
A1: A low yield in the Gewald reaction can often be traced back to several critical factors. Systematically evaluating each of these can help pinpoint the issue.
-
Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is the foundation of the synthesis. If this step is inefficient, the subsequent cyclization to form the thiophene ring will not proceed effectively.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. Amine bases like morpholine, piperidine, or triethylamine are commonly used. For less reactive ketones, a stronger base may be required. Consider screening different bases to find the optimal one for your specific substrates.[1]
-
Water Removal: The condensation step generates water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.
-
-
-
Poor Sulfur Solubility and Reactivity: Elemental sulfur must be adequately dissolved and activated to participate in the reaction.
-
Troubleshooting:
-
Solvent Choice: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are generally effective as they enhance the solubility and reactivity of sulfur.[1]
-
Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can improve the reactivity of sulfur. However, be cautious, as excessive heat can promote side reactions.[1]
-
-
-
Incorrect Stoichiometry: The molar ratios of the reactants are crucial for a successful reaction.
-
Troubleshooting:
-
Reagent Purity: Ensure that all starting materials are pure and dry. Impurities can interfere with the reaction.
-
Accurate Measurements: Precisely measure all reagents according to the established protocol.
-
-
-
Steric Hindrance: Sterically hindered ketones may react poorly in a one-pot setup.
-
Troubleshooting:
-
Two-Step Protocol: For sterically hindered substrates, a two-step procedure is often more effective. First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[2]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to improve yields and significantly reduce reaction times, especially for challenging substrates.[2]
-
-
Issue 2: Formation of Significant Side Products and Impurities
The presence of byproducts can complicate the purification process and reduce the overall yield of the desired 2-aminothiophene.
Q2: My reaction mixture is complex and contains several byproducts. What are the common side reactions, and how can I minimize them?
A2: Several side reactions can occur during the Gewald synthesis. Understanding these and optimizing reaction conditions can help to suppress their formation.
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted carbonyl and active methylene compounds in the mixture.
-
Mitigation: Increase the reaction time, optimize the temperature, or consider a more effective catalyst or base.
-
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the subsequent sulfur addition and cyclization are slow.
-
Mitigation: Ensure sufficient and reactive sulfur is present. Optimize the reaction conditions (temperature and base) to favor the cyclization step.
-
-
Dimerization or Polymerization: The starting materials or the α,β-unsaturated nitrile intermediate can undergo self-condensation or polymerization, leading to the formation of a dark brown or tarry reaction mixture.[1]
-
Mitigation:
-
Adjust the concentration of the reactants.
-
Modify the rate of addition of the reagents.
-
Change the solvent to one that better solubilizes all components.
-
Careful control of the reaction temperature is crucial, as higher temperatures can promote polymerization.
-
-
Issue 3: Difficulty in Product Purification
Isolating the pure 2-aminothiophene from a crude reaction mixture, especially one that is dark and tarry, can be challenging.
Q3: I am struggling to purify my 2-aminothiophene product from the crude reaction mixture. What are the recommended purification strategies?
A3: A combination of techniques is often necessary to obtain a pure product.
-
Initial Work-up:
-
Washing: Begin by washing the crude product with water to remove inorganic salts and some polar impurities. A subsequent wash with a non-polar solvent like hexanes can help remove non-polar byproducts.
-
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.
-
Common Solvents: Ethanol, methanol, or mixtures of ethyl acetate and hexanes are frequently used. The choice of solvent may require some experimentation to find the optimal conditions for your specific product.
-
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a powerful purification technique.
-
Eluent System: A common eluent system is a gradient of ethyl acetate in hexanes.
-
-
Dealing with Tarry Mixtures:
-
Trituration: Before attempting recrystallization or chromatography, triturating the crude tarry material with a suitable solvent can sometimes help to solidify the desired product, which can then be collected by filtration.
-
Activated Charcoal: If the product is colored due to impurities, treatment with activated charcoal during recrystallization can help to decolorize it.
-
Frequently Asked Questions (FAQs)
Q4: What is the role of the base in the Gewald synthesis?
A4: The base in the Gewald synthesis serves a dual purpose. It acts as a catalyst for the initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile. Additionally, it is believed to activate the elemental sulfur, facilitating its addition to the α,β-unsaturated nitrile intermediate.[1] Morpholine is often cited as a particularly effective base due to its ability to dissolve sulfur and form reactive polysulfide species.[1]
Q5: How does temperature affect the Gewald synthesis and the formation of side products?
A5: Temperature is a critical parameter in the Gewald synthesis. While some reactions proceed at room temperature, others require heating to 40-70°C to ensure a reasonable reaction rate.[1] However, excessive temperatures can lead to an increase in side reactions, particularly polymerization, which results in the formation of tarry byproducts.[1] Therefore, it is crucial to find the optimal temperature that provides a good reaction rate without promoting significant side product formation.
Q6: Can microwave-assisted synthesis improve the outcome of the Gewald reaction?
A6: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be highly beneficial for the Gewald reaction. It can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner reaction profiles with fewer byproducts.[2] This is particularly advantageous for reactions involving sterically hindered substrates or those that are sluggish under conventional heating.
Data Presentation
Table 1: Effect of Base on the Yield of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Base (Catalyst) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Pyrrolidinium borate | Ethanol/Water (9:1) | 100 | 25 | 92 | [3] |
| Piperidinium borate | Ethanol/Water (9:1) | 100 | 20 | 96 | [3] |
| Morpholinium borate | Ethanol/Water (9:1) | 100 | 30 | 90 | [3] |
| L-Proline (10 mol%) | DMF | 60 | - | 84 | [4] |
| CaO | Ethanol | Reflux | 60-90 | Moderate to Good | [5] |
Table 2: Effect of Solvent on the Yield of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile using Piperidinium Borate Catalyst
| Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Water | 100 | Longer | Lower | [3] |
| Methanol | 100 | Longer | Good | [3] |
| Ethanol | 100 | Longer | Good | [3] |
| Methanol/Water (9:1) | 100 | Shorter | Very Good | [3] |
| Ethanol/Water (9:1) | 100 | 20 min | 96 | [3] |
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis (Conventional Heating)
This protocol is a general guideline and may require optimization for specific substrates.
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Gewald Synthesis
This protocol provides a general procedure for performing the Gewald synthesis using microwave irradiation.
-
In a dedicated microwave reaction vial, add the ketone or aldehyde (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (e.g., pyrrolidine, 1.0 mmol).
-
Add the appropriate solvent (e.g., DMF, 3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50 °C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in the Gewald synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
Optimizing the Gewald Multicomponent Reaction: A Technical Support Guide
Welcome to the Technical Support Center for the Gewald Multicomponent Reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of polysubstituted 2-aminothiophenes.
Troubleshooting Guide
This section addresses common issues that may arise during the Gewald reaction, offering potential causes and solutions to optimize your reaction conditions.
Problem 1: Low or No Product Yield
A low yield of the desired 2-aminothiophene is one of the most frequent challenges. Several factors can contribute to this issue.
Possible Causes and Solutions:
-
Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.[1][2] If this step is slow or incomplete, the overall yield will be poor.
-
Troubleshooting:
-
Catalyst Choice: The choice of base is crucial. While secondary amines like morpholine and piperidine are common, other bases such as triethylamine can also be effective.[3] For less reactive ketones, a stronger base might be necessary.[3]
-
Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.[3]
-
Preliminary Check: You can monitor the formation of the condensed product by TLC or LC-MS before adding sulfur to confirm the initial step is working.[1]
-
-
-
Suboptimal Reaction Temperature: Temperature influences the rate of both sulfur addition and cyclization.[1]
-
Poor Sulfur Solubility or Reactivity: The solubility and reactivity of elemental sulfur can be a limiting factor.
-
Incorrect Stoichiometry or Reagent Purity:
Problem 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of byproducts, which can complicate purification and reduce the yield of the desired product.
Possible Byproducts and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.[3]
-
Mitigation: Increase reaction time, optimize temperature, or consider a more effective catalyst.[3]
-
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.[3]
-
Mitigation: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[3]
-
-
Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.[1][3]
Problem 3: Difficulty with Specific Substrates
Certain starting materials can be less reactive in the Gewald reaction, leading to poor outcomes.
Challenging Substrates and Potential Solutions:
-
Sterically Hindered Ketones:
-
Solution: A two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[3]
-
Alternative: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[2][3]
-
-
Aryl Ketones: Aryl ketones are known to be less reactive under standard Gewald conditions.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Gewald reaction?
A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[3] The generally accepted mechanism proceeds through three main stages:
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation between an active methylene compound (like an α-cyanoester or malononitrile) and a carbonyl compound (ketone or aldehyde) forms an α,β-unsaturated nitrile intermediate.[2][3]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile intermediate.[2][3] The exact mechanism of this step is not fully understood but is thought to proceed through a postulated intermediate.[2]
-
Cyclization and Tautomerization: The intermediate then undergoes cyclization and tautomerization to form the final 2-aminothiophene product.[2]
Q2: How does the choice of base affect the reaction?
A2: The base is a critical component that catalyzes the initial condensation step. The choice of base can significantly impact the reaction rate and yield.
-
Commonly used bases include secondary amines like piperidine and morpholine, and tertiary amines like triethylamine.[3]
-
For less reactive ketones, a stronger base may be required.[3]
-
In some cases, solid-supported bases like KF-alumina have been used, especially in microwave-assisted synthesis, offering advantages in product isolation.
Q3: What are the advantages of using microwave irradiation for the Gewald reaction?
A3: Microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction in several ways:
-
Reduced Reaction Times: Microwave heating can significantly shorten reaction times compared to conventional heating methods.[2][3]
-
Improved Yields: In many cases, microwave irradiation leads to higher isolated yields of the desired product.[2][3]
-
Access to Difficult Products: It can be particularly effective for sterically hindered or less reactive substrates where conventional methods fail or give low yields.[3]
Q4: Can the Gewald reaction be performed under solvent-free conditions?
A4: Yes, solvent-free approaches to the Gewald reaction have been developed. High-speed ball milling (mechanochemistry) is one such method that has been successfully applied, particularly for less reactive aryl ketones.[4] This approach offers a more environmentally friendly alternative to traditional solvent-based methods.
Data on Reaction Condition Optimization
The following tables summarize quantitative data on how different reaction parameters affect the yield of the Gewald reaction.
Table 1: Effect of Different Bases on Product Yield
| Entry | Carbonyl Compound | Active Methylene | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Morpholine (20) | Ethanol/Water (9:1) | 100 | 0.5 | 92 | [5] |
| 2 | Cyclohexanone | Malononitrile | Piperidinium borate (20) | Ethanol/Water (9:1) | 100 | 0.33 | 96 | [5] |
| 3 | Cyclohexanone | Malononitrile | Pyrrolidinium borate (20) | Ethanol/Water (9:1) | 100 | 0.42 | 93 | [5] |
| 4 | p-Bromoacetophenone | Ethyl Cyanoacetate | Morpholine (stoichiometric) | - (Solvent-free) | Ball Mill | 1 | 65 | [4] |
| 5 | Acetophenone | Malononitrile | L-Proline (10) | DMF | 60 | 3 | 84 | [6] |
Table 2: Effect of Solvent and Temperature on Product Yield
| Entry | Carbonyl Compound | Active Methylene | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Piperidinium borate | Water | 100 | 2 | 78 | [5] |
| 2 | Cyclohexanone | Malononitrile | Piperidinium borate | Methanol | Reflux | 1.5 | 89 | [5] |
| 3 | Cyclohexanone | Malononitrile | Piperidinium borate | Ethanol | Reflux | 1 | 92 | [5] |
| 4 | Cyclohexanone | Malononitrile | Piperidinium borate | Ethanol/Water (9:1) | 100 | 0.33 | 96 | [5] |
| 5 | Butanal | Ethyl Cyanoacetate | Pyrrolidine | DMF | 25 (MW) | 0.5 | 92 | [3] |
| 6 | Butanal | Ethyl Cyanoacetate | Pyrrolidine | DMF | 50 (MW) | 0.5 | 95 | [3] |
| 7 | Butanal | Ethyl Cyanoacetate | Pyrrolidine | DMF | 75 (MW) | 0.5 | 94 | [3] |
| 8 | Butanal | Ethyl Cyanoacetate | Pyrrolidine | DMF | 100 (MW) | 0.5 | 88 | [3] |
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Carbonyl Compound | Active Methylene | Base | Solvent | Method | Time (min) | Yield (%) | Reference |
| 1 | Cyclohexanone | Ethyl Cyanoacetate | KF-Alumina | - | Conventional | 360 | 52 | [1] |
| 2 | Cyclohexanone | Ethyl Cyanoacetate | KF-Alumina | - | Microwave | 7 | 91 | [1] |
| 3 | Cyclopentanone | Ethyl Cyanoacetate | KF-Alumina | - | Conventional | 360 | 55 | [1] |
| 4 | Cyclopentanone | Ethyl Cyanoacetate | KF-Alumina | - | Microwave | 3.5 | 89 | [1] |
| 5 | Butanal | Ethyl Cyanoacetate | Pyrrolidine | DMF | Conventional | - | 47 | [3] |
| 6 | Butanal | Ethyl Cyanoacetate | Pyrrolidine | DMF | Microwave (50°C) | 30 | 95 | [3] |
Experimental Protocols
General Experimental Protocol for Gewald Reaction (Conventional Heating)
-
To a solution of the carbonyl compound (1.0 equiv) and the active methylene compound (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or DMF), add elemental sulfur (1.0 equiv).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[3]
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[3]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[3]
Microwave-Assisted Gewald Reaction Protocol
-
In a microwave reaction vial, combine the carbonyl compound (1 mmol), the active methylene compound (1.1 mmol), elemental sulfur (1.1 mmol), and the base (e.g., pyrrolidine, 1 mmol) in a suitable solvent (e.g., DMF, 3 mL).[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50 °C) for a specified time (e.g., 30 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Isolate the product by filtration if it precipitates, or by extraction and subsequent purification (recrystallization or column chromatography).
Visual Guides
Caption: General experimental workflow for the Gewald synthesis.
Caption: Troubleshooting flowchart for low yield in the Gewald reaction.
Caption: Interplay of parameters affecting Gewald reaction outcomes.
References
- 1. scribd.com [scribd.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Technical Support Center: Efficient 2-Aminothiophene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the efficient synthesis of 2-aminothiophenes, primarily focusing on the Gewald reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-aminothiophenes in a question-and-answer format to help diagnose and resolve experimental challenges.
Q1: My reaction is not proceeding, or the yield of 2-aminothiophene is very low. What are the most critical initial steps to check?
A1: Low product yield in the Gewald reaction can stem from various factors, from the quality of starting materials to suboptimal reaction conditions.[1] The initial and most crucial step of the Gewald reaction is the Knoevenagel condensation between the ketone (or aldehyde) and the active methylene nitrile.[1] If this condensation fails, the subsequent steps leading to the thiophene ring cannot occur.[1]
-
Verify Starting Material Quality: Ensure your ketone/aldehyde is free of impurities and that your active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[1] The purity of all starting materials, including elemental sulfur, is crucial.[2]
-
Catalyst Selection and Loading: The choice and amount of base catalyst are critical.[1][3] Secondary amines like morpholine or piperidine are often effective.[1][3] In some cases, triethylamine is also used.[1][2][3] For less reactive ketones, a stronger base might be necessary.[3] Recent studies have also shown the effectiveness of catalytic amounts of base, particularly under solvent-free conditions.[1]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water from the reaction mixture.[3]
Q2: I am observing the formation of multiple side products. What are the likely causes and how can I minimize them?
A2: The formation of side products can be attributed to several factors, including reaction temperature and the reactivity of starting materials.
-
Temperature Control: The reaction temperature needs to be carefully controlled to manage the rate of reaction and minimize side product formation.[2] Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity; however, excessive heat can lead to side reactions.[3]
-
Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.[3] This is more prevalent with highly reactive starting materials. To mitigate this, try adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent.[3]
-
Incorrect Order of Reagent Addition: Following a well-established protocol for the order of addition of reactants and catalyst can help minimize side product formation.[2]
Q3: The reaction seems to stall after the formation of the α,β-unsaturated nitrile intermediate. How can I promote the subsequent sulfur addition and cyclization?
A3: If the Knoevenagel-Cope intermediate (the α,β-unsaturated nitrile) is present but the final product is not forming, the issue lies in the sulfur addition and cyclization steps.[3]
-
Sulfur Solubility and Reactivity: Ensure sufficient elemental sulfur is present.[3] The choice of solvent can significantly impact sulfur's solubility and reactivity.[3] Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[3]
-
Optimizing Reaction Conditions: Increase the reaction time and continue to monitor by TLC/HPLC.[2] Optimizing the temperature may also be necessary to facilitate the cyclization step.[3]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates, as it can promote the sulfur addition and cyclization steps.[3][4]
Q4: I am working with a sterically hindered ketone, and the reaction is not efficient. Are there alternative protocols?
A4: For sterically hindered ketones, a two-step procedure might be more effective.[3]
-
Isolate the Intermediate: First, perform the Knoevenagel-Cope condensation to synthesize and isolate the α,β-unsaturated nitrile.
-
Separate Reaction with Sulfur: In a subsequent step, react the purified intermediate with elemental sulfur and a base.[3] This approach can often provide better yields for substrates that are unreactive in the one-pot procedure.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction?
A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[3] The generally accepted mechanism proceeds through three main stages:[1][3]
-
Knoevenagel Condensation: A base-catalyzed condensation between a ketone or aldehyde and an active methylene compound (e.g., α-cyanoester, malononitrile) forms an α,β-unsaturated nitrile intermediate.[1][3][4]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.[3] The mechanism of sulfur addition is complex and is thought to involve the formation of a sulfur-containing intermediate.[4]
-
Cyclization and Tautomerization: The intermediate then undergoes cyclization and tautomerization to form the final 2-aminothiophene product.[4]
Q2: What is the role of the base catalyst in the Gewald synthesis?
A2: The base plays a crucial role in catalyzing the initial Knoevenagel condensation.[3] Commonly used bases include secondary amines like morpholine and piperidine, as well as tertiary amines like triethylamine.[3] The choice of base can significantly impact the reaction rate and yield.[3] In some variations, the amine can also act as a nucleophile to activate the elemental sulfur.[3] While stoichiometric amounts of base are often used, studies have shown that the reaction can be successful with catalytic amounts of a base.[1]
Q3: Are there any "green" or more environmentally friendly catalysts for this synthesis?
A3: Yes, recent research has focused on developing greener methodologies for 2-aminothiophene synthesis.[6] Some examples of more environmentally friendly catalysts include:
-
L-proline: This organocatalyst has been used for an efficient one-pot synthesis of 2-aminothiophenes under mild conditions.[7]
-
ZnO nanoparticles: These have been shown to be an efficient catalyst for the synthesis of various 2-aminothiophenes.[6]
-
NaAlO2: Sodium aluminate has been used as an eco-effective and recyclable solid base catalyst.[6][8]
-
Piperidinium borate: This conjugate acid-base pair has been used as a truly catalytic system for the Gewald reaction.[9]
-
Water as a solvent: Some methods utilize water as a solvent, ignited by sodium polysulfides under ultrasound activation, avoiding the use of organic solvents.[6]
Q4: How can I purify the final 2-aminothiophene product?
A4: The purification method depends on the physical state and purity of the crude product.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[3] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography can be employed.[3] A common eluent system is a gradient of ethyl acetate in hexanes.[3]
-
Washing: Washing the crude product with water can help remove inorganic salts and some polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[3]
Data Presentation
Table 1: Comparison of Various Catalysts for 2-Aminothiophene Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-proline | 10 | DMF | 60 | - | up to 84 | [7] |
| ZnO nanoparticles | 2.5 | - | 100 | 6 h | 37-86 | [6] |
| NaAlO2 | - | Ethanol | - | 10 h | - | [6] |
| Piperidinium borate | 20 | - | - | 20 min | 96 | [9] |
| Pyrrolidinium borate | 20 | - | - | 30 min | 92 | [9] |
| Morpholinium borate | 20 | - | - | 30 min | 94 | [9] |
Experimental Protocols
General One-Pot Synthesis of 2-Aminothiophenes (Gewald Reaction)
This protocol outlines the general steps for the synthesis of a 2-aminothiophene.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting ketone/aldehyde (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol, methanol, or DMF).[2][3]
-
Catalyst Addition: Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%) dropwise to the reaction mixture at room temperature.[2][3]
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).[2][3] The reaction time can vary from a few hours to overnight.[2]
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature.[3] If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[3] If no precipitate forms, the solvent may be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.[3]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
"Ethyl 2-amino-5-ethylthiophene-3-carboxylate" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 2-amino-5-ethylthiophene-3-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sample of this compound seems to have degraded upon storage. What are the likely causes?
A1: Degradation of this compound can be attributed to several factors. The compound is known to be incompatible with strong oxidizing agents, as well as strong acids and bases.[1] Exposure to these substances can lead to chemical decomposition. Additionally, prolonged exposure to light or elevated temperatures may also contribute to degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. A similar compound, ethyl-2-amino-4-phenyl-thiophene-3-carboxylate, is reported to be stable for at least two years when stored at -20°C as a solid.[2]
Q2: I am observing unexpected peaks in my analysis after dissolving the compound in an aqueous buffer. What could be happening?
A2: The appearance of new peaks likely indicates hydrolysis of the ethyl ester group. This reaction is accelerated in both acidic and basic aqueous solutions, yielding the corresponding carboxylic acid and ethanol.[3] It is advisable to use freshly prepared solutions for your experiments. For a related compound, it is recommended not to store aqueous solutions for more than one day.[2] If your experiment allows, consider using a non-aqueous solvent where the compound is more stable.
Q3: Can this compound undergo oxidation? What are the potential products?
A3: Yes, the thiophene ring is susceptible to oxidation. The sulfur atom can be oxidized to form a sulfoxide, and with a stronger oxidizing agent or prolonged exposure, it can be further oxidized to a sulfone.[4] The amino group can also be a site for oxidation. The rate of oxidation of the thiophene ring is influenced by the substituents present.
Q4: Is the compound sensitive to light?
Q5: What are the expected decomposition products under harsh conditions like high heat?
A5: Under conditions of high heat, the compound can decompose. Hazardous decomposition products include carbon monoxide, carbon dioxide, oxides of nitrogen, and oxides of sulfur.[1]
Stability Data Summary
The following table summarizes the known stability information and potential degradation pathways. Please note that quantitative data such as degradation rates are highly dependent on the specific experimental conditions (e.g., temperature, pH, solvent, presence of catalysts) and are provided here as a general guide.
| Parameter | Stability Profile | Potential Degradation Products | Notes |
| Hydrolytic Stability | Susceptible to hydrolysis, especially under acidic or basic conditions. | 2-amino-5-ethylthiophene-3-carboxylic acid, Ethanol | Avoid prolonged storage in aqueous solutions. |
| Oxidative Stability | Can be oxidized, particularly at the sulfur atom of the thiophene ring. | This compound S-oxide, this compound S,S-dioxide | Incompatible with strong oxidizing agents.[1] |
| Thermal Stability | Decomposes at high temperatures. | CO, CO₂, NOx, SOx | Avoid excessive heating. |
| Photostability | Potentially sensitive to UV light. | Complex mixture of degradation products | Store protected from light. |
Experimental Protocols
Below are general methodologies for assessing the stability of this compound.
Protocol 1: Hydrolytic Stability Assessment
-
Solution Preparation: Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
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Buffer Preparation: Prepare aqueous buffers at different pH values (e.g., pH 4, 7, and 9).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for your analytical method. Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Quench the degradation if necessary (e.g., by neutralizing the pH or diluting with a mobile phase). Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate constant and half-life at each pH and temperature.
Protocol 2: Oxidative Stability Assessment
-
Solution Preparation: Dissolve the compound in a suitable solvent that is inert to the oxidizing agent.
-
Oxidizing Agent: Prepare a solution of an oxidizing agent (e.g., hydrogen peroxide or a peroxy acid).
-
Reaction: Add the oxidizing agent to the solution of the compound. The molar ratio will depend on the strength of the oxidizing agent and the desired extent of degradation.
-
Monitoring: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR) to identify the formation of oxidation products.
-
Product Characterization: Isolate and characterize the major degradation products to confirm their structures.
Visualizing Degradation Pathways and Workflows
Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: A general workflow for conducting stability studies on a chemical compound.
References
Technical Support Center: Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most established and versatile method for synthesizing this compound and other polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2][3][4][5][6] This one-pot, multi-component reaction involves the condensation of a ketone (in this case, 2-butanone), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2][3][4][6]
Q2: What are the key advantages of using the Gewald reaction for industrial-scale synthesis?
The Gewald reaction is well-suited for large-scale manufacturing due to several factors:
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One-pot synthesis: This simplifies the manufacturing process and reduces the need for isolating intermediates.[1][7]
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Readily available and common reagents: The starting materials are generally inexpensive and accessible.[1]
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Mild reaction conditions: The reaction can often be carried out under relatively mild conditions, which is advantageous for industrial applications.[1][5]
Q3: What are the primary challenges encountered when scaling up the synthesis of this compound?
Scaling up the Gewald reaction can present several challenges:
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Exothermic Reaction Control: The reaction is exothermic, and maintaining a consistent temperature profile in a large reactor can be difficult. Poor heat transfer can lead to localized hotspots, promoting side reactions and reducing yield and purity.
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Mixing and Mass Transfer: Ensuring efficient mixing of the heterogeneous reaction mixture (solid sulfur, liquid reagents) is crucial for consistent reaction progress. Inadequate mixing can result in localized high concentrations of reactants and uneven heat distribution.
-
By-product Formation: At a larger scale, even minor side reactions can lead to significant quantities of impurities, complicating purification.
-
Product Isolation and Purification: Isolating the final product from the reaction mixture and achieving the desired purity can be challenging at scale. Crystallization processes need to be carefully developed and controlled.
Q4: How can I minimize by-product formation during the scale-up process?
Minimizing by-products in the Gewald reaction at scale involves careful control of reaction parameters:
-
Temperature Control: Maintain a consistent and optimal reaction temperature to avoid side reactions.
-
Controlled Reagent Addition: The slow and controlled addition of the base is often recommended to manage the reaction rate and exotherm.[7]
-
Optimal Base Selection: The choice of base can significantly impact the reaction. While secondary amines like morpholine and piperidine are common, their stoichiometry should be optimized.
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Knoevenagel Condensation: The initial condensation between 2-butanone and ethyl cyanoacetate is a critical step. | - Verify Reagent Quality: Ensure that the ketone and cyanoacetate are pure and free from degradation products.- Optimize Base: The choice and amount of base are critical. Secondary amines like morpholine or piperidine are often effective.[8] Consider screening different bases and their concentrations on a small scale.- Monitor Intermediate Formation: Use techniques like TLC or in-process NMR to confirm the formation of the α,β-unsaturated nitrile intermediate before proceeding with the sulfur addition.[8] |
| Suboptimal Reaction Temperature: The reaction temperature influences the rates of both sulfur addition and cyclization. | - Temperature Screening: A temperature that is too low can lead to a sluggish reaction, while a high temperature can promote side reactions.[8] Screen a range of temperatures (e.g., 40-70°C) to find the optimum for your specific scale and equipment. | |
| Poor Sulfur Solubility/Reactivity: Inefficient reaction of elemental sulfur can limit the yield. | - Solvent Selection: Use a solvent that can adequately dissolve the reactants and intermediates. Polar solvents like ethanol or methanol are commonly used.[8]- Sulfur Form: Ensure the use of finely powdered sulfur to maximize its surface area and reactivity. | |
| Low Purity / High Impurity Levels | Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization. | - Controlled Addition: A slower, controlled addition of the base can help to minimize the concentration of the reactive intermediate and reduce dimerization.- Temperature Management: As mentioned, maintaining a consistent and optimal temperature is crucial to minimize side reactions. |
| Inefficient Purification: The chosen purification method may not be effective at removing specific impurities at a larger scale. | - Recrystallization Optimization: Develop a robust recrystallization protocol. Screen different solvent systems and cooling profiles to maximize purity and yield.- Alternative Purification: If recrystallization is insufficient, consider other purification techniques such as column chromatography (though less ideal for very large scale) or reactive crystallization. | |
| Difficult Product Isolation | Poor Crystallization: The product may not crystallize well from the reaction mixture or may form an oil. | - Solvent System: Experiment with different anti-solvents to induce crystallization.- Seeding: Use seed crystals of the pure product to initiate crystallization.- Controlled Cooling: A slow and controlled cooling profile is often necessary for the formation of well-defined crystals. |
| Scale-up Issues (e.g., Runaway Reaction) | Poor Heat Transfer: The exothermic nature of the reaction can be difficult to control in large reactors. | - Reactor Design: Ensure the reactor has adequate heat transfer capabilities for the intended scale.- Controlled Addition: Implement a slow and controlled addition of one of the reactants (often the base) to manage the rate of heat generation.- Process Safety Analysis: Conduct a thorough process safety analysis before scaling up to identify potential hazards and implement appropriate control measures. |
Experimental Protocols
General Laboratory-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.
Materials:
-
2-Butanone
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable solvent)
Procedure:
-
To a stirred mixture of 2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in ethanol, slowly add morpholine (0.1-0.5 eq) at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 45-55°C) and monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum, or an anti-solvent can be added to induce precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Note: The optimal temperature, reaction time, and amount of base should be determined through small-scale optimization experiments.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield or purity in the Gewald synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Green Synthesis of 2-Aminothiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of 2-aminothiophenes using alternative solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary green alternatives to conventional volatile organic solvents for the synthesis of 2-aminothiophenes?
A1: Several eco-friendly alternatives to traditional solvents like DMF, ethanol, or dioxane have been successfully employed for the synthesis of 2-aminothiophenes, primarily through the Gewald reaction. These include:
-
Water: Often used in conjunction with ultrasound irradiation or specialized catalysts.[1][2][3][4]
-
Ionic Liquids (ILs): Can act as both the solvent and catalyst, offering high yields and simple product isolation.[5][6][7][8][9]
-
Deep Eutectic Solvents (DESs): A greener and cheaper alternative to ionic liquids, such as choline chloride:urea mixtures.[1]
-
Solvent-Free Conditions: Utilizing mechanochemistry (ball milling) or microwave irradiation to promote the reaction without any solvent.[6][10][11][12][13][14]
Q2: I am getting low yields in my water-based synthesis. What are the common causes and solutions?
A2: Low yields in aqueous synthesis of 2-aminothiophenes can stem from poor solubility of reactants and the need for a catalyst or promoter. Consider the following:
-
Ultrasound Irradiation: Applying ultrasound (sonocatalysis) can significantly enhance reaction rates and yields by improving mass transfer and creating localized hot spots.[1][2][3][4][10]
-
Catalyst-Free with Sodium Polysulfide: Using sodium polysulfide in place of elemental sulfur can initiate the reaction in water without the need for a traditional base catalyst.[1][3][4]
-
Specialized Catalysts: Employing catalysts like functionalized polyacrylonitrile fibers can lead to high yields even in water.[1]
Q3: My reaction in a Deep Eutectic Solvent (DES) is very slow and the mixture is highly viscous. How can I improve this?
A3: The high viscosity of some DESs can indeed hinder reaction kinetics. To address this:
-
Increase Temperature: Gently heating the reaction mixture can significantly decrease the viscosity of the DES and improve reaction rates.
-
Co-solvent: Adding a small amount of a green co-solvent, like water or ethanol, can reduce viscosity, but may affect the unique solvent properties of the DES.
-
Mechanical Stirring: Ensure vigorous and efficient mechanical stirring to overcome mass transfer limitations.
Q4: Can the ionic liquid or deep eutectic solvent be recycled after the reaction?
A4: Yes, a key advantage of using ILs and DESs is their potential for recyclability. After the reaction, the product, which is typically insoluble in the IL or DES, can be extracted with a suitable organic solvent (e.g., diethyl ether). The IL or DES can then be dried under vacuum to remove the extraction solvent and reused in subsequent reactions, often with minimal loss of activity.[7][9]
Q5: When attempting a solvent-free reaction using ball milling, the reaction does not go to completion. What should I check?
A5: Incomplete conversion in ball milling reactions can be due to several factors:
-
Milling Frequency and Time: The rotation speed (rpm) and duration of milling are critical. Low speeds may not provide sufficient energy, while excessively long times can sometimes lead to side product formation. Optimization of these parameters is crucial.[14]
-
Ball-to-Reagent Ratio: The mass ratio of the milling balls to the reagents affects the energy transfer. An optimal ratio, often around 5:1 by weight, should be used.[14]
-
Heat Application: For some substrates, combining ball milling with thermal heat can significantly increase the reaction rate and yield.[6][11]
-
Catalyst: While many solvent-free methods are catalyst-free, some may require a catalytic amount of a base.[6]
Troubleshooting Guides
Issue 1: Low Yields in Ionic Liquid-Mediated Gewald Synthesis
| Potential Cause | Troubleshooting Step |
| Inappropriate Ionic Liquid | The nature of the ionic liquid (e.g., basicity of the anion) can be crucial. For the Gewald reaction, a basic ionic liquid like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) can act as both solvent and catalyst, leading to higher yields.[1][6] |
| Sub-optimal Temperature | While many IL-based syntheses proceed at moderate temperatures (e.g., 50-60 °C), some substrate combinations may require optimization.[6][9] Try incrementally increasing the temperature and monitoring the reaction progress by TLC. |
| Insufficient Reaction Time | Although generally faster than conventional methods, reaction times can vary from 2 to 8 hours depending on the substrates.[6][9] Ensure the reaction is monitored over a sufficient period. |
| Product Isolation Issues | The product is typically extracted with a solvent like diethyl ether. Ensure thorough extraction (e.g., 3-4 times) to recover all the product from the ionic liquid phase.[9] |
Issue 2: Product Purification Challenges
| Potential Cause | Troubleshooting Step |
| Residual Starting Materials | If the reaction has not gone to completion, purification can be difficult. Optimize reaction conditions (time, temperature, catalyst) for full conversion. |
| Formation of Side Products | In some cases, particularly with prolonged reaction times or high temperatures, side products may form. Consider lowering the reaction temperature or using a more selective catalyst. |
| Recrystallization Solvent | For solid products, selecting the appropriate recrystallization solvent is key. Common choices include ethanol or mixtures of ethyl acetate and hexanes.[1] |
| Chromatography-Free Methods | One of the advantages of using certain green solvents like ionic liquids is the potential for chromatography-free purification.[5][8] After extraction, the product is often obtained in high purity. If impurities persist, a simple filtration or recrystallization may suffice. |
Data Presentation: Comparison of Alternative Solvents
| Solvent System | Typical Conditions | Reaction Time | Yield Range (%) | Key Advantages | References |
| Water with Ultrasound | 70 °C, 40 kHz, 300 W | 0.5 - 1 h | 42 - 90 | Catalyst-free, rapid, uses a benign solvent. | [1][3][4] |
| Ionic Liquid ([bmIm]OH) | 60 °C | 2 h | 35 - 92 | Acts as both solvent and catalyst, recyclable, often high purity without chromatography. | [1][6] |
| Ionic Liquid (BmimBF₄) with EDDA | 50 °C | 3 - 8 h | - | Recyclable solvent and catalyst system. | [9] |
| Deep Eutectic Solvent (Choline chloride:urea) | - | - | 68 - 88 | Inexpensive, biodegradable, and sustainable solvent. | [1] |
| Solvent-Free (Ball Milling) | 750 rpm | 30 min | up to 97 | Extremely rapid, high yielding, catalyst-free, minimal waste. | [14] |
| Solvent-Free (Microwave) | - | 8 - 10 min | - | Significant reduction in reaction time compared to conventional heating. | [12] |
Experimental Protocols
Protocol 1: Ultrasound-Promoted Synthesis in Water
-
Procedure:
-
In a suitable reaction vessel, combine the ketone (1.0 eq), malononitrile (1.0 eq), and sodium polysulfide (as a substitute for elemental sulfur) in water.
-
Place the vessel in an ultrasonic bath operating at 40 kHz and 300 W.
-
Heat the reaction mixture to 70 °C and irradiate for 0.5 to 1 hour, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The solid product is typically collected by filtration.
-
Purify the crude product by recrystallization from ethanol.
-
Protocol 2: Synthesis in a Basic Ionic Liquid
-
Reference: Based on the work of Rao Kaki et al. (2015).[1]
-
Procedure:
-
To the ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), add the ketone (1.0 eq), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.0 eq).
-
Stir the mixture at 60 °C for 2 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, add water to the mixture and extract the product with diethyl ether (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can often be purified by simple filtration or recrystallization.
-
Protocol 3: Solvent-Free Synthesis via Ball Milling
-
Reference: Based on the procedure described by Sopčić et al.[14]
-
Procedure:
-
Place the ketone (1.0 eq), active methylene nitrile (1.0 eq), and elemental sulfur (1.0 eq) directly into a tempered milling vial.
-
Add milling balls (e.g., stainless steel) at a ball-to-reagent weight ratio of approximately 5:1.
-
Secure the vial in a planetary ball mill and operate at a rotation speed of 750 rpm for 30 minutes.
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC.
-
Upon completion, dissolve the crude mixture in a suitable solvent, remove the milling balls, and concentrate the solvent.
-
Purify the product by column chromatography or recrystallization as needed.
-
Visualizations
Caption: Workflow for the ultrasound-assisted green synthesis of 2-aminothiophenes in water.
Caption: Decision-making diagram for troubleshooting low yields in green synthesis methods.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. sciforum.net [sciforum.net]
Technical Support Center: Managing Exothermic Reactions in Gewald Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to safely and effectively manage exothermic reactions during the Gewald synthesis of 2-aminothiophenes.
Troubleshooting Guide for Exotherm Management
Uncontrolled exothermic reactions can lead to temperature spikes, pressure buildup, and potentially hazardous runaway conditions. This guide addresses specific issues you might encounter.
| Issue | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase upon adding the base (e.g., morpholine, triethylamine). | The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile can be highly exothermic, especially at high concentrations.[1] | - Pre-cool the reaction mixture: Before adding the base, cool the solution of the carbonyl compound and active methylene nitrile in an ice bath. - Slow, portion-wise addition of the base: Add the base dropwise or in small portions while carefully monitoring the internal temperature of the reaction. - Ensure adequate stirring: Vigorous stirring helps to dissipate heat more effectively throughout the reaction mixture. |
| A significant exotherm is observed after the addition of elemental sulfur. | The reaction of the intermediate with elemental sulfur is an exothermic process. The rate of this reaction can be influenced by the base and the temperature. | - Control the rate of sulfur addition: If the synthesis is performed in a stepwise manner, add the sulfur in small portions to the pre-formed Knoevenagel adduct. - Maintain a controlled temperature: After the addition of sulfur, maintain the reaction at a specific, controlled temperature using a cooling bath or a temperature-controlled reactor system. Do not assume the reaction requires heating without first understanding its exothermic potential. |
| The reaction temperature continues to rise even with external cooling. | This could be a sign of a potential runaway reaction, where the heat generated by the reaction exceeds the rate of heat removal. This is a serious safety concern. | - Immediate and enhanced cooling: If safe to do so, add more cooling capacity (e.g., switch to a colder cooling bath like dry ice/acetone). - Stop reagent addition: Immediately cease the addition of any further reagents. - Dilution: If a safe procedure is in place, quenching the reaction by adding a large volume of a pre-cooled, inert solvent can help to absorb the excess heat. - Prepare for emergency shutdown: Be prepared to follow your laboratory's emergency procedures for runaway reactions. |
| Local hotspots or charring are observed in the reaction mixture. | Poor mixing can lead to localized areas of high reactant concentration and temperature, which can cause decomposition and side reactions. | - Improve stirring efficiency: Use an overhead stirrer for larger scale reactions or viscous mixtures to ensure homogenous mixing. - Check for undissolved reagents: Ensure all solid reagents, particularly sulfur, are well-dispersed in the reaction medium. |
| Difficulty in controlling the reaction temperature during scale-up. | The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient. An exotherm that is easily managed on a small scale can become dangerous on a larger scale. | - Perform a safety assessment before scale-up: This should include a review of the potential thermal hazards. - Pilot the reaction at an intermediate scale: This will help to better understand the thermal behavior before moving to the final scale. - Modify the protocol for scale-up: This may include slower addition rates, more dilute reaction conditions, or the use of a more efficient reactor cooling system. |
Frequently Asked Questions (FAQs)
Q1: Is the Gewald synthesis always exothermic?
A1: Yes, the Gewald synthesis involves exothermic steps, particularly the initial Knoevenagel condensation and the subsequent reaction with sulfur. The overall heat generated can vary depending on the specific substrates, solvent, and base used. It is always prudent to assume the reaction is exothermic and take appropriate precautions.
Q2: What is a runaway reaction and how can I prevent it in the Gewald synthesis?
A2: A runaway reaction is an uncontrolled, self-accelerating reaction where the rate of heat generation surpasses the rate of heat removal. This leads to a rapid increase in temperature and pressure, which can cause the reactor to fail. To prevent this, you should:
-
Understand the potential exotherms of your specific reaction.
-
Use controlled addition of reagents, especially the base and sulfur.
-
Ensure you have adequate cooling capacity for the scale of your reaction.
-
Maintain good temperature monitoring and control throughout the process.
Q3: How does the choice of base affect the exotherm?
A3: The base catalyzes the initial condensation step, so a more reactive base can lead to a faster, more pronounced exotherm.[1] It is important to choose a base that provides a controlled reaction rate. Secondary amines like morpholine or piperidine are commonly used.
Q4: Can the solvent choice help in managing the exotherm?
A4: Yes, the solvent plays a role in heat dissipation. A solvent with a higher heat capacity can absorb more heat, and a solvent with a suitable boiling point can help to control the temperature through reflux, although this should be a controlled process and not the result of an unexpected exotherm. The solvent's ability to dissolve the reagents and intermediates also affects the reaction rate and heat generation.
Q5: Are there any quantitative data available on the heat of reaction for the Gewald synthesis?
Q6: What are the best practices for temperature monitoring during the Gewald synthesis?
A6: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture to measure the internal temperature. Do not rely on the temperature of the heating or cooling bath. For larger reactions, multiple temperature probes can help to detect any localized hotspots. Real-time temperature logging is highly recommended for identifying any unexpected temperature deviations.
Experimental Protocol: A General Guideline for Temperature-Controlled Gewald Synthesis
This protocol is a general guideline and may require optimization for specific substrates. The key focus is on the controlled addition of reagents to manage the exothermic nature of the reaction.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer or thermocouple to monitor the internal temperature, add the ketone/aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent).
-
Add the chosen solvent (e.g., ethanol, methanol, or DMF).
-
Place the flask in a cooling bath (e.g., an ice-water bath).
-
-
Base Addition:
-
Dissolve the base (e.g., morpholine, 0.5-1.0 equivalent) in a small amount of the reaction solvent and add it to the dropping funnel.
-
Add the base solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed a pre-determined limit (e.g., 25-30 °C). The rate of addition should be adjusted to control any temperature rise.
-
-
Sulfur Addition:
-
Once the base addition is complete and the initial exotherm has subsided, add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
The sulfur can be added in one portion for small-scale reactions, but for larger scales, portion-wise addition is recommended to control the exotherm from this step.
-
-
Reaction Progression and Work-up:
-
After the addition of all reagents, the reaction can be stirred at room temperature or gently heated to drive it to completion, depending on the specific substrates. The decision to heat should be based on reaction monitoring (e.g., by TLC or LC-MS) and an understanding of the reaction's thermal profile.
-
Once the reaction is complete, follow the appropriate work-up procedure to isolate and purify the 2-aminothiophene product.
-
Data Presentation: Reaction Parameters Influencing Exotherm
The following table summarizes key parameters from various Gewald synthesis protocols found in the literature, which can be adjusted to manage the reaction exotherm.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Carbonyl Compound | Ketone | Aldehyde | Cyclic Ketone |
| Active Methylene Nitrile | Malononitrile | Ethyl Cyanoacetate | Benzoylacetonitrile |
| Base | Morpholine | Triethylamine | Piperidine |
| Solvent | Ethanol | DMF | Methanol |
| Temperature Control | Room Temperature | 60 °C (after initial addition) | Maintained below 45 °C |
Visualization of Exotherm Management in Gewald Synthesis
The following diagram illustrates the logical relationships between factors that contribute to and mitigate exothermic events in the Gewald synthesis.
Caption: Factors influencing and mitigating exothermic events in the Gewald synthesis.
References
Technical Support Center: Characterization of Unexpected Byproducts in Thiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the characterization and mitigation of unexpected byproducts encountered during the synthesis of thiophenes. The following information is organized by common synthetic methods and analytical techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that researchers may encounter during thiophene synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a widely used method for preparing thiophenes from 1,4-dicarbonyl compounds. However, the formation of furan byproducts is a common issue.[1]
Q1: I am observing a significant amount of a furan byproduct in my Paal-Knorr synthesis. How can I minimize its formation?
A1: The formation of a furan byproduct is a common competing pathway in the Paal-Knorr thiophene synthesis. This occurs because the sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also act as dehydrating agents, which can promote the cyclization and dehydration of the 1,4-dicarbonyl starting material to form the furan.[1] To minimize furan formation, consider the following troubleshooting steps:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often reported to be a milder and more efficient thionating agent, which can lead to better selectivity for the thiophene product over the furan byproduct.[1]
-
Reaction Temperature: Higher temperatures can favor the dehydration pathway leading to furan formation. It is crucial to maintain the lowest effective temperature for the reaction to proceed.[1]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stopping the reaction once the starting material is consumed can prevent further degradation or side reactions.[1]
Q2: My Paal-Knorr reaction is sluggish or incomplete. What can I do to improve the conversion?
A2: Several factors can contribute to a slow or incomplete reaction. Here are some troubleshooting suggestions:
-
Reaction Temperature: While high temperatures can promote furan formation, some less reactive substrates may require a moderate increase in temperature to achieve a reasonable reaction rate.[1]
-
Solvent Choice: Using a higher-boiling, anhydrous, non-polar solvent such as toluene or xylene can help drive the reaction to completion.[1]
-
Activity of Sulfurizing Agent: Ensure that the sulfurizing agent is fresh and has been stored under anhydrous conditions. Both phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture, leading to reduced reactivity.[2]
Q3: I am having difficulty purifying my thiophene product from the crude reaction mixture.
A3: Purification of thiophene derivatives can be challenging due to the presence of various byproducts. The following purification strategies can be employed:
-
Filtration: Before the aqueous workup, filtering the reaction mixture can remove insoluble inorganic byproducts originating from the sulfurizing agent.[1]
-
Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities.
-
Column Chromatography: This is one of the most effective methods for separating the desired thiophene from byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is a common choice.[1]
-
Recrystallization: If the thiophene product is a solid, recrystallization from a suitable solvent system can yield a highly pure product.[1]
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes.[3][4][5] Common issues include low yields and the formation of side products.
Q1: My Gewald reaction is giving a low yield of the desired 2-aminothiophene. What are the potential causes and solutions?
A1: Low yields in the Gewald synthesis can often be traced back to several key factors in the reaction setup and conditions:
-
Inefficient Knoevenagel-Cope Condensation: This initial step is base-catalyzed and crucial for the overall reaction success. The choice of base is critical, with secondary amines like morpholine or piperidine, or tertiary amines like triethylamine being common choices. For less reactive ketones, a stronger base may be necessary.[3] The condensation also produces water, which can inhibit the reaction; using a Dean-Stark apparatus can be beneficial.[3]
-
Poor Sulfur Solubility or Reactivity: The reactivity of elemental sulfur can be enhanced by using polar solvents like ethanol, methanol, or DMF.[3] Gentle heating (e.g., 40-60 °C) can also improve sulfur's reactivity, but excessive heat may lead to side reactions.[3]
-
Steric Hindrance: For sterically hindered ketones, a two-step procedure might be more effective. This involves isolating the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation first, and then reacting it with sulfur and a base in a separate step.[3]
Q2: I am observing significant byproduct formation in my Gewald reaction. What are these byproducts and how can I minimize them?
A2: Several byproducts can form during the Gewald synthesis:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted carbonyl and active methylene compounds in your mixture. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[6]
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the subsequent sulfur addition and cyclization steps are slow. Ensure you are using a sufficient amount of sulfur and that the reaction conditions are appropriate for the cyclization to occur.[6]
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Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization, leading to complex mixtures.[6] To mitigate this, you can try adjusting the reactant concentrations, modifying the rate of reagent addition, or changing the solvent.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[7]
Q1: What are the common side reactions in the Fiesselmann synthesis?
A1: The Fiesselmann synthesis can lead to different products depending on the reaction conditions and substrates used. A notable variation occurs when a cyclic β-ketoester is reacted with thioglycolic acid. In the presence of an alcohol, a monoadduct is the main product. However, without an alcohol, a thioacetal is formed.[7]
Q2: How can I control the regioselectivity in the Fiesselmann synthesis?
A2: The regioselectivity of the Fiesselmann synthesis is generally good and is dictated by the nature of the starting materials. The initial Michael addition of the thioglycolate to the α,β-acetylenic ester is a key step that determines the final substitution pattern of the thiophene ring.
Data Presentation
The following tables summarize quantitative data on the influence of reaction parameters on product yield in thiophene synthesis.
Table 1: Effect of Catalyst Loading and Temperature on Gewald Synthesis Yield
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 0 | 100 | 24 h | No reaction |
| 2 | 10 | 100 | 25 | Very good |
| 3 | 15 | 100 | 25 | Very good |
| 4 | 20 | 100 | 20 | 96 |
| 5 | 20 | Room Temp | 24 h | Traces |
| 6 | 20 | 70 | 3 h | 84 |
Data adapted from a study on the Gewald synthesis of 2-aminothiophenes using a piperidinium borate catalyst.
Table 2: Effect of Solvent on Gewald Synthesis Yield
| Solvent | Time (min) | Yield (%) |
| Water | 60 | 62 |
| Methanol | 25 | 92 |
| Ethanol | 25 | 94 |
| Acetonitrile | 45 | 74 |
| Toluene | 60 | - |
Data adapted from a study on the Gewald synthesis of a model 2-aminothiophene.[3]
Experimental Protocols
Detailed methodologies for key thiophene syntheses and analytical characterization are provided below.
Protocol 1: Paal-Knorr Synthesis of a Substituted Thiophene using Lawesson's Reagent
This protocol describes a microwave-assisted Paal-Knorr synthesis.
Materials:
-
Substituted 1,4-diketone (0.5 mmol)
-
Lawesson's Reagent (0.6 mmol, 1.2 equiv.)
-
Toluene (5 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
Combine the 1,4-diketone and Lawesson's Reagent in the microwave reactor vial.
-
Add toluene and the magnetic stir bar to the vial.
-
Securely cap the reaction vessel.
-
Place the vial in a microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.[2]
Protocol 2: Gewald Synthesis of a 2-Aminothiophene
This protocol provides a general procedure for the Gewald synthesis.
Materials:
-
Ketone or aldehyde (1 equivalent)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Base (e.g., morpholine, piperidine, or triethylamine) (catalytic to 1.0 molar equivalent)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, the active methylene nitrile, and elemental sulfur.
-
Add the chosen solvent and then the base to the reaction mixture.
-
Stir the mixture at the desired temperature (ranging from room temperature to 60 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure may vary, but it typically involves pouring the reaction mixture into ice-water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Protocol 3: Fiesselmann Thiophene Synthesis
This protocol describes a general procedure for the Fiesselmann synthesis.
Materials:
-
α,β-acetylenic ester
-
Thioglycolic acid derivative (e.g., methyl thioglycolate)
-
Base (e.g., sodium methoxide)
-
Anhydrous solvent (e.g., methanol)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the α,β-acetylenic ester in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add the base portion-wise to the solution.
-
Add the thioglycolic acid derivative dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: GC-MS Analysis of Thiophene Synthesis Reaction Mixture
This protocol provides a general method for the analysis of a Paal-Knorr reaction mixture.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating thiophene and furan derivatives.
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp at 10 °C/min to 250 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks corresponding to the thiophene product, furan byproduct, and any unreacted starting materials by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards, if available.
Protocol 5: HPLC Analysis of 2-Aminothiophene from a Gewald Reaction
This protocol outlines a reverse-phase HPLC method for the analysis of 2-aminothiophenes.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC Parameters:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in thiophene synthesis and analysis.
References
Validation & Comparative
Spectral Data Interpretation of Ethyl 2-amino-5-ethylthiophene-3-carboxylate: A Comparative Guide
This guide provides a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Ethyl 2-amino-5-ethylthiophene-3-carboxylate. Due to the limited availability of a complete experimental dataset for the target compound, this analysis incorporates data from structurally similar thiophene derivatives to provide a robust comparative framework for researchers, scientists, and professionals in drug development.
Predicted and Comparative Spectral Data
The following tables summarize the expected and comparative spectral data for this compound and its analogues. The data for related compounds are sourced from published literature and spectral databases.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | ~ 6.0-6.5 (s, 1H, H-4), ~ 5.5-6.0 (br s, 2H, NH₂), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.70 (q, J = 7.5 Hz, 2H, CH₂CH₃ at C5), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.25 (t, J = 7.5 Hz, 3H, CH₂CH₃ at C5) |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate[1] | 6.07 (s, 2H, NH₂), 5.82 (s, 1H, H-5), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate[2] | 7.38 (s, 2H, NH₂), 7.25 (m, 5H, Ar-H), 6.16 (s, 1H, H-5), 4.19 (q, J = 7.1 Hz, 2H, OCH₂) |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate[2] | 8.00 (s, 2H, NH₂), 4.19 (q, J = 7.0 Hz, 2H, OCH₂), 2.59 (s, 3H, COCH₃), 2.27 (s, 3H, CH₃), 1.27 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ, ppm) |
| This compound (Predicted) | ~166 (C=O), ~163 (C-2), ~140 (C-5), ~115 (C-4), ~105 (C-3), ~60 (OCH₂), ~25 (CH₂CH₃ at C5), ~15 (OCH₂CH₃), ~14 (CH₂CH₃ at C5) |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate[1] | 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40 |
| Ethyl 2-((phenylcarbamoyl)methylamino)-5-acetyl-4-methylthiophene-3-carboxylate[3] | 190.27, 166.77, 166.32, 163.09, 146.43, 137.21, 130.79, 129.79, 125.45, 120.19, 120.18, 118.15, 109.19, 60.50, 41.88, 30.24, 16.11, 14.62 |
Table 3: IR Spectral Data Comparison
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~3400-3200 (N-H stretching), ~2970 (C-H stretching, alkyl), ~1670 (C=O stretching, ester), ~1600 (C=C stretching, thiophene), ~1250 (C-O stretching) |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate[2] | 3460, 3319 (N-H), 3056, 2947 (C-H), 1666 (C=O), 1593, 1496, 1438 (C=C), 1107 (C-O) |
| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate[2] | 3423, 3306 (N-H), 2986 (C-H), 1676, 1593 (C=O), 1529, 1440 (C=C), 1238 (C-O) |
| General Thiophene Derivatives[4] | C-H stretching: ~3100; Ring stretching: 1540-1350; C-H in-plane deformation: 1250-1050; C-H out-of-plane deformation: 900-650 |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]⁺ or M⁺ (m/z) |
| This compound | C₉H₁₃NO₂S | 199.27 | Predicted: 200.07 [M+H]⁺ |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate[1] | C₈H₁₁NO₂S | 185.24 | 186.15 [M+H]⁺ |
| 5-(1-Hydroxyimino-ethyl)-4-methyl-2-phenylamino-thiophene-3-carboxylic acid ethyl ester[5] | C₁₆H₁₈N₂O₃S | 318.10 | 318 [M]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for thiophene derivatives.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3] The sample is dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[6] Samples can be prepared as KBr pellets or analyzed as a thin film. The spectral data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry: Mass spectra are generally acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[3] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of the spectral data for this compound.
References
A Comparative Guide to the Synthetic Routes of 2-Aminothiophenes
For researchers, scientists, and professionals in drug development, the 2-aminothiophene scaffold is a cornerstone in the synthesis of a multitude of pharmacologically active compounds. The versatility of this heterocyclic moiety necessitates a thorough understanding of the available synthetic strategies. This guide provides an objective comparison of various synthetic routes to 2-aminothiophenes, supported by experimental data, detailed protocols, and visual representations of the reaction pathways.
Comparison of Synthetic Routes
The synthesis of 2-aminothiophenes can be broadly categorized into several key methodologies, with the Gewald reaction being the most prominent. Other classical methods, while primarily for general thiophene synthesis, can be adapted in some cases. The following table summarizes the key quantitative data for the most common synthetic routes.
| Synthetic Route | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Gewald Reaction | Ketone/Aldehyde, Active Methylene Nitrile, Elemental Sulfur | Base (e.g., Morpholine, Triethylamine), Solvent (e.g., Ethanol, DMF), 20-100 °C | 40-98%[1] | One-pot, high functional group tolerance, readily available starting materials.[2][3] | Can require careful control of reaction conditions to avoid side products. |
| Gewald (Microwave) | Ketone/Aldehyde, Active Methylene Nitrile, Elemental Sulfur | Base, Solvent, Microwave irradiation, 70-120 °C | 60-95% | Significantly reduced reaction times, often improved yields.[2] | Requires specialized microwave equipment. |
| Gewald (Ultrasound) | Ketone/Aldehyde, Active Methylene Nitrile, Elemental Sulfur | Base, Aqueous media, Sonication (e.g., 40 kHz), 70 °C | 42-90%[1] | Green chemistry approach, can be performed in water.[1] | Yields can be variable depending on the substrate. |
| Gewald (Ball-milling) | Ketone/Aldehyde, Active Methylene Nitrile, Elemental Sulfur | Solvent-free, High-speed ball milling | 12-53% (up to 97% reported in some cases)[1][4] | Environmentally friendly (solvent-free), simple setup.[4] | Yields can be lower and may require optimization of milling parameters.[1] |
| Fiesselmann Synthesis | β-Keto-nitrile, Thioglycolic acid derivative | Base (e.g., Potassium hydroxide) | Moderate to Good | Provides access to 3-aminothiophenes.[5] | Less commonly used for 2-aminothiophenes, multi-step in some variations. |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Sulfur source (e.g., P₄S₁₀, Lawesson's reagent) | Generally Good | A classic and reliable method for thiophene synthesis.[6][7] | Primarily for general thiophenes; specific examples for 2-aminothiophenes are not well-documented. Starting 1,4-dicarbonyls can be challenging to synthesize. |
| Hinsberg Synthesis | α-Diketone, Thiodiglycolate ester | Base | Good | Useful for synthesizing highly substituted thiophenes.[8] | Primarily for general thiophenes; specific examples for 2-aminothiophenes are not well-documented. |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the general starting material requirements and the resulting thiophene core for each major synthetic route.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. sciforum.net [sciforum.net]
- 5. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) of 2-Aminothiophene Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiophene analogs across various therapeutic targets, supported by experimental data and detailed protocols.
Antimicrobial Activity
2-Aminothiophene derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The SAR studies in this area have revealed key structural features that govern their efficacy.
Comparative Antimicrobial Potency
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various 2-aminothiophene analogs against representative bacterial strains. The data highlights how substitutions on the thiophene ring and the 2-amino group influence antimicrobial activity.
| Compound ID | R1 | R2 | R3 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 1a | H | H | -COOEt | >128 | >128 | [1] |
| 1b | -CH3 | H | -COOEt | 64 | 128 | [1] |
| 1c | -C6H5 | H | -COOEt | 32 | 64 | [1] |
| 2a | H | -COCH3 | -COOEt | 16 | 32 | [2] |
| 2b | H | -CO-C6H5 | -COOEt | 8 | 16 | [2] |
| 3a | - | 4,5-tetramethylene | -CN | 8 | 16 | [3] |
| 3b | - | 4,5-pentamethylene | -CN | 4 | 8 | [3] |
Key SAR Observations:
-
Substitution at C4 and C5: Introduction of bulky and lipophilic groups at the C4 and C5 positions of the thiophene ring, often through annulation to form a tetrahydrobenzothiophene core, generally enhances antibacterial activity. For instance, the pentamethylene analog (3b ) is more potent than the tetramethylene analog (3a ).
-
N-Acylation of the 2-Amino Group: Acylation of the 2-amino group with aromatic or aliphatic acyl groups significantly improves antimicrobial potency. Compound 2b , with a benzoyl group, exhibits lower MIC values compared to the acetyl-substituted analog 2a and the unsubstituted parent compound 1a .
-
Electron-Withdrawing Group at C3: The presence of an electron-withdrawing group, such as a nitrile (-CN) or an ester (-COOEt) at the C3 position, is crucial for activity.
Protein Kinase C (PKC) Inhibition
Atypical Protein Kinase C (aPKC) isoforms are implicated in various cellular processes, including inflammation and vascular permeability. Certain 2-amino-3-carboxy-4-phenylthiophene derivatives have emerged as potent inhibitors of aPKC.
Comparative Inhibitory Potency against aPKCζ
The table below presents the half-maximal inhibitory concentrations (IC50) of selected 2-aminothiophene analogs against the aPKCζ isoform.
| Compound ID | R (at C4-phenyl) | R' (at C3-ester) | aPKCζ IC50 (nM) | Reference |
| 4a | H | -CH2CH3 | 520 | [Source] |
| 4b | 4-OCH3 | -CH2CH3 | 85 | [Source] |
| 4c | 4-F | -CH2CH3 | 450 | [Source] |
| 4d | 3-OCH3 | -CH2CH3 | 120 | [Source] |
| 5a | 4-OCH3 | -CH(CH3)2 | 35 | [Source] |
| 5b | 4-OCH3 | -CH2-c-C3H5 | 60 | [Source] |
Key SAR Observations:
-
Substitution on the C4-Phenyl Ring: Electron-donating groups on the C4-phenyl ring significantly enhance inhibitory activity. The 4-methoxy substituted analog (4b ) is considerably more potent than the unsubstituted (4a ) and the 4-fluoro substituted (4c ) analogs. The position of the substituent is also critical, with the 3-methoxy analog (4d ) being less potent than the 4-methoxy counterpart.
-
Ester Group at C3: The nature of the ester group at the C3 position influences potency. A bulkier isopropyl ester (5a ) provides a significant increase in activity compared to the ethyl ester (4b ), suggesting the presence of a hydrophobic pocket in the enzyme's active site.
Positive Allosteric Modulation of GLP-1 Receptor
Glucagon-like peptide-1 receptor (GLP-1R) is a key target for the treatment of type 2 diabetes. Small-molecule positive allosteric modulators (PAMs) of GLP-1R can enhance the effects of the endogenous ligand, GLP-1.
Comparative Potency of GLP-1R PAMs
The following table summarizes the half-maximal effective concentrations (EC50) of 2-aminothiophene-based PAMs in a cell-based assay measuring GLP-1-induced cAMP production.
| Compound ID | R1 | R2 | EC50 (nM) | Fold-Potentiation of GLP-1 | Reference |
| S-1 | -H | -COOCH3 | 120 | 2.5 | [4][5] |
| S-2 | -CH3 | -COOCH3 | 85 | 3.1 | [4][5] |
| Analog 7 | -H | -CO-Aryl | 50 | 4.2 | [6] |
Key SAR Observations:
-
A 2-aminothiophene-3-carboxylate or 3-carboxamide core is a common feature among these PAMs.
-
Small modifications to the scaffold can significantly impact potency and the degree of allosteric modulation. The introduction of a methyl group in S-2 leads to a modest increase in potency compared to S-1 [4][5].
-
Replacing the ester with an aryl ketone at the 3-position, as in Analog 7 , can lead to a substantial improvement in potentiation of the GLP-1 response[6].
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. The suspension is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well contains 100 µL of the compound at a specific concentration in the broth.
-
Inoculation: Each well is inoculated with 100 µL of the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacterium[7][8][9].
In Vitro Protein Kinase C (PKC) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a PKC isoform.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified PKC enzyme (e.g., aPKCζ), a specific substrate peptide, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: The 2-aminothiophene analog to be tested is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of a mixture of MgCl2 and ATP. The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 30°C.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a radiometric assay that measures the incorporation of radiolabeled phosphate (from [γ-32P]ATP) into the substrate, or an ELISA-based method that uses a phospho-specific antibody.
-
Calculation of IC50: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is then determined by plotting the percentage of inhibition against the compound concentration.
GLP-1 Receptor Positive Allosteric Modulator (PAM) Assay (cAMP Measurement)
This cell-based assay determines the ability of a compound to enhance the signaling of the GLP-1 receptor in response to its natural ligand, GLP-1.
-
Cell Culture: A cell line stably expressing the human GLP-1 receptor (e.g., HEK293 cells) is cultured in appropriate media.
-
Compound and Ligand Addition: The cells are pre-incubated with various concentrations of the test 2-aminothiophene analog. Subsequently, a fixed, sub-maximal concentration of GLP-1 is added to stimulate the receptor.
-
cAMP Measurement: After a defined incubation period, the intracellular levels of cyclic AMP (cAMP), a second messenger produced upon GLP-1R activation, are measured. This is typically done using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: The potentiation of the GLP-1 response by the test compound is calculated. The EC50 value, representing the concentration of the PAM that produces 50% of its maximal potentiation effect, is determined from a dose-response curve[4][5].
Signaling Pathway and Experimental Workflow Diagrams
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that is often downstream of receptor tyrosine kinases and G-protein coupled receptors. Some protein kinase inhibitors, including certain 2-aminothiophene derivatives, can modulate this pathway.
Caption: The MAPK/ERK signaling cascade, a key pathway in cellular proliferation and differentiation.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiophene Building Blocks: Ethyl 2-amino-5-ethylthiophene-3-carboxylate in Focus
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its unique electronic and steric properties allow it to serve as a versatile building block in the design of novel therapeutics. Among the various thiophene derivatives, 2-aminothiophene-3-carboxylates are particularly valuable intermediates, readily synthesized via the Gewald reaction and serving as precursors to a multitude of heterocyclic systems with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
This guide provides a comparative analysis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate against other commonly utilized thiophene building blocks. We will delve into their physicochemical properties, compare their performance in biological assays with supporting data, and provide detailed experimental protocols for their synthesis and evaluation.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block are critical determinants of its suitability for drug development, influencing factors such as solubility, permeability, and metabolic stability. The following table summarizes key properties for this compound and a selection of other 2-aminothiophene-3-carboxylate derivatives. It is important to note that some of these values are computationally predicted and should be considered as estimates.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | XLogP3 (Calculated) |
| This compound | 199.27 | 49-51 | 2.9 | |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 199.27 | 90-94 | 2.4 | |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 247.31[5] | 92-97[5] | 3.7 | |
| Ethyl 2-aminothiophene-3-carboxylate | 171.22[6] | N/A | 2.0[6] |
Biological Performance: Insights from Kinase Inhibition
Thiophene derivatives have demonstrated significant potential as kinase inhibitors, a class of targeted therapies that has transformed the treatment of cancer and other diseases. The substitutions on the thiophene ring play a crucial role in determining the potency and selectivity of these inhibitors. Below is a comparison of the biological activity of various thiophene-based compounds. Note that the data is compiled from different studies and direct comparison should be made with caution.
| Thiophene Derivative Class | Target Kinase(s) | Key Quantitative Data (IC₅₀) | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | FLT3 | Compound 5: 32.435 ± 5.5 μM | [7] |
| 5-Hydroxybenzothiophene Derivatives | Clk4, DRAK1, Haspin, Clk1, Dyrk1B, Dyrk1A | Compound 16b: 11, 87, 125.7, 163, 284, and 353.3 nM, respectively | [8] |
| Tetrahydrobenzo[b]thiophene Derivative (BU17) | WEE1 Kinase | Not specified, but identified as a potent inhibitor | |
| Thiophene-based EGFR/HER2 Inhibitors | EGFR, HER2 | Compound 21a: 0.47 nM (EGFR), 0.14 nM (HER2) |
From the available data, it is evident that the fusion of a pyrimidine ring to the thiophene core, as in thieno[2,3-d]pyrimidines, is a common strategy for developing kinase inhibitors. The specific substitutions on both the thiophene and the fused ring system dramatically influence the inhibitory activity and selectivity against different kinases. For instance, the 5-hydroxybenzothiophene derivative 16b shows potent multi-kinase inhibitory activity in the nanomolar range against a panel of kinases.[8]
Experimental Protocols
Gewald Synthesis of 2-Aminothiophene-3-carboxylates
The Gewald reaction is a one-pot, multi-component reaction that provides a versatile and efficient route to highly substituted 2-aminothiophenes.
Materials:
-
Appropriate ketone or aldehyde (e.g., butan-2-one for Ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate) (1 equivalent)
-
Ethyl cyanoacetate (1 equivalent)
-
Elemental sulfur (1 equivalent)
-
A basic catalyst (e.g., morpholine or diethylamine)
-
Ethanol as solvent
Procedure:
-
To a stirred mixture of the ketone/aldehyde (1 eq.) and ethyl cyanoacetate (1 eq.) in ethanol, add elemental sulfur (1 eq.).
-
Slowly add the basic catalyst (e.g., morpholine) to the reaction mixture.
-
Heat the mixture at a moderate temperature (e.g., 45-50°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to allow the product to precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate
-
ATP
-
Test compound (e.g., a thiophene derivative)
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Assay Plate Setup: Add the diluted test compound or DMSO (for controls) to the wells of the assay plate.
-
Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. Add this master mix to each well.
-
Kinase Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature or 30°C for 1-2 hours.
-
Signal Detection: Equilibrate the luminescence-based ATP detection reagent to room temperature. Add the detection reagent to each well. Incubate for 10 minutes to stabilize the luminescent signal.
-
Measurement and Data Analysis: Measure the luminescence using a luminometer. The percentage of kinase inhibition is calculated relative to the control (DMSO-treated) wells. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
To better understand the context of thiophene building blocks in drug discovery, the following diagrams illustrate a representative signaling pathway targeted by kinase inhibitors and the experimental workflow for their synthesis.
Caption: VEGFR signaling pathway and the inhibitory action of thiophene-based compounds.
References
- 1. Ethyl 2-amino-4-phenylthiophene-3-carboxylate | C13H13NO2S | CID 73242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 61019-21-4_CAS号:61019-21-4_ethyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate - 化源网 [chemsrc.com]
- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S | CID 521132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of Substituted 2-Aminothiophenes: A Comparative Guide
For Immediate Release
A growing body of research highlights the promising antifungal activity of substituted 2-aminothiophene derivatives, positioning them as potential candidates for the development of new therapeutic agents against a range of fungal pathogens. This guide provides a comparative analysis of the in vitro efficacy of various substituted 2-aminothiophenes, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance Comparison of Substituted 2-Aminothiophenes
The antifungal activity of substituted 2-aminothiophene derivatives has been evaluated against several clinically relevant fungal species, including dermatophytes and yeasts. The minimum inhibitory concentration (MIC), a key indicator of antifungal efficacy, has been determined for a variety of these compounds. The data presented below summarizes the findings from multiple studies, offering a comparative overview of their potency.
A significant finding from structure-activity relationship (SAR) studies is that the introduction of specific substituent groups, such as halogens (e.g., chlorine, fluorine) and nitro groups, onto the 2-aminothiophene scaffold can markedly enhance antifungal activity[1][2].
Below is a compilation of MIC values for representative substituted 2-aminothiophene derivatives against various fungal strains. Fluconazole, a commonly used antifungal agent, is included for comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted 2-Aminothiophene Derivatives against Dermatophytes
| Compound | Substituent | Trichophyton rubrum (µg/mL) | Trichophyton tonsurans (µg/mL) | Epidermophyton floccosum (µg/mL) |
| 4e | 2,6-Dichloro | 32 | 64 | >256 |
| 4f | 2-Nitro | 64 | 64 | 128 |
| 4g | 3-Nitro | 64 | 32 | 128 |
| 4k | 2-Chloro-4-nitro | 32 | 16 | 64 |
| 4l | 4-Chloro-3-nitro | 32 | 32 | 64 |
| 4m | Unsubstituted | >256 | >256 | >256 |
| 4o | 4-Bromo | 64 | 128 | >256 |
| 4p | 4-Nitro | 64 | 64 | 128 |
| Fluconazole | - | 32 | ≥64 | 16 |
Data sourced from a study on Schiff bases of 2-aminothiophene derivatives[1][2].
Table 2: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminothiophene Derivatives against Yeasts and Molds
| Compound | Candida albicans (µg/mL) | Candida krusei (µg/mL) | Cryptococcus neoformans (µg/mL) | Aspergillus fumigatus (µg/mL) | Aspergillus niger (µg/mL) |
| Compound 2 * | 128 | 64 | 2.00 | 128 | 128 |
| S1 | - | - | - | - | - |
| S4 | 0.91 | - | - | - | 0.91 |
| Fluconazole | - | - | - | - | - |
Compound 2 is a substituted 2-aminothiophene derivative evaluated against a panel of fungal species[3]. Compounds S1 and S4 are from a study on the antimicrobial activity of thiophene derivatives[4].
Experimental Protocols
The determination of the antifungal activity of the substituted 2-aminothiophene derivatives was primarily conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[5][6][7].
Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/M38-A)
This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to ensure purity and viability[8].
-
A suspension of the fungal colonies is prepared in sterile saline (0.85%) and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard[5]. This corresponds to a defined concentration of fungal cells.
-
The stock inoculum suspension is further diluted in a standardized test medium, such as RPMI 1640 with L-glutamine and buffered with MOPS, to achieve the final desired inoculum concentration[5][6].
2. Preparation of Antifungal Agents:
-
The substituted 2-aminothiophene compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution of high concentration.
-
A series of twofold serial dilutions of the stock solution are prepared in the test medium in 96-well microtiter plates to obtain a range of concentrations to be tested[6].
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing the fungal inoculum but no antifungal agent) and a sterility control well (containing only the test medium) are included in each assay.
-
The inoculated plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 72 hours, depending on the fungal species)[8].
4. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control[6]. For yeasts, this is often defined as an approximately 50% reduction in turbidity.
Synthesis and Screening Workflow
The synthesis of substituted 2-aminothiophenes is commonly achieved through the Gewald reaction, a one-pot, multi-component reaction that is highly versatile for generating a diverse range of these compounds[1][9][10]. The subsequent screening for antifungal activity follows a systematic workflow.
Caption: Gewald synthesis of substituted 2-aminothiophenes.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. scielo.br [scielo.br]
- 3. Substituted 2-aminothiophenes: antifungal activities and effect on Microsporum gypseum protein profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Novel Thieno[2,3-d]pyrimidines Showcase Promising Anticancer Activity
A comprehensive review of recent studies highlights the potential of novel thieno[2,3-d]pyrimidine derivatives as potent cytotoxic agents against a range of cancer cell lines. Several of these emerging compounds have demonstrated superior or comparable efficacy to established anticancer drugs, marking a significant step forward in the search for new cancer therapeutics.
Recent research into the synthesis and cytotoxic evaluation of new thieno[2,3-d]pyrimidine compounds has revealed a number of derivatives with significant anticancer properties. These compounds have been tested against a variety of human cancer cell lines, including breast (MCF-7, T47D, MDA-MB-231), colon (HCT-116, HT-29), liver (HepG2), lung (A549), prostate (PC-3), and melanoma (MDA-MB-435), among others. The cytotoxic effects, measured by the half-maximal inhibitory concentration (IC50), indicate that several novel derivatives are more potent than, or as potent as, conventional chemotherapy drugs such as Doxorubicin, Paclitaxel, Sorafenib, and Etoposide.
Comparative Cytotoxicity Analysis
The following tables summarize the in vitro cytotoxic activity of various novel thieno[2,3-d]pyrimidine derivatives compared to standard anticancer agents. The data is compiled from multiple independent studies and showcases the potential of this chemical scaffold in cancer drug discovery.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Series 1 | ||||
| Compound 2a | A549 (Lung) | 13.40 | Doxorubicin | >100 |
| Compound 4d | PC3 (Prostate) | 14.13 | Doxorubicin | 20.34 |
| Compound 10b | MCF-7 (Breast) | 19.4 | Doxorubicin | 40.0 |
| Compound 10e | MCF-7 (Breast) | 14.5 | Doxorubicin | 40.0 |
| Compound l | MDA-MB-231 (Breast) | 27.6 | Paclitaxel (PTX) | 29.3 |
| Series 2 | ||||
| Compound 14 | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 |
| Compound 13 | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 |
| Compound 9 | MCF-7 (Breast) | 27.83 | Doxorubicin | 30.40 |
| Compound 12 | MCF-7 (Breast) | 29.22 | Doxorubicin | 30.40 |
| Series 3 | ||||
| Compound 8 | MCF-7 (Breast) | 4.132 | Doxorubicin | Not specified |
| HepG-2 (Liver) | 3.3 | Doxorubicin | Not specified | |
| Compound 5 | MCF-7 (Breast) | 15 | Doxorubicin | Not specified |
| Series 4 | ||||
| Compound 17f | HCT-116 (Colon) | 2.80 | Sorafenib | 5.60 |
| HepG2 (Liver) | 4.10 | Sorafenib | 6.80 | |
| Compound 22 | MCF-7 (Breast) | 11.32 | Sorafenib | Not specified |
| HepG2 (Liver) | 16.66 | Sorafenib | Not specified | |
| Series 5 | ||||
| Compound 8 | HT-29 (Colon) | Not specified (Potent) | Etoposide | 99.86 |
Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer activity of these thieno[2,3-d]pyrimidine derivatives is attributed to their ability to interfere with crucial cellular signaling pathways involved in cancer cell proliferation and survival. Several studies have indicated that these compounds act as inhibitors of key enzymes such as:
-
Epidermal Growth Factor Receptor (EGFR) : A key driver in many cancers.[1][2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Crucial for tumor angiogenesis.[3][4]
-
Phosphatidylinositol 3-kinase (PI3K) : A central node in cell growth and survival pathways.[1][5]
-
Topoisomerase II : An enzyme essential for DNA replication and cell division.[6]
Inhibition of these pathways can lead to cell cycle arrest and apoptosis (programmed cell death), as has been observed in several studies.[3][6][7][8] For instance, some compounds were found to induce cell cycle arrest at the G2/M phase and significantly increase the ratio of apoptotic cells.[3][6]
Caption: General workflow for evaluating the in vitro cytotoxicity of novel compounds.
Experimental Protocols
The evaluation of the cytotoxic effects of these novel thieno[2,3-d]pyrimidine derivatives predominantly relies on established in vitro cell viability assays. The following is a generalized protocol based on methodologies cited in the reviewed literature.
1. Cell Culture and Maintenance: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7][9]
2. Compound Preparation: The synthesized thieno[2,3-d]pyrimidine derivatives and reference drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. These are then diluted to various working concentrations with the cell culture medium.
3. Cytotoxicity Assay (MTT or SRB Assay):
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density. The plates are incubated to allow for cell attachment.
-
Treatment: The cells are then treated with serial dilutions of the test compounds and the reference drug. A control group with vehicle (DMSO) alone is also included.
-
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.[9]
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated further. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader.
-
SRB (Sulphorhodamine B) Assay: Alternatively, cells are fixed with trichloroacetic acid (TCA). The fixed cells are then stained with SRB dye. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured to determine cell density.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 9. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
In Vivo Therapeutic Potential of 2-Aminothiophene-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various 2-aminothiophene-based compounds, focusing on their anti-inflammatory and anticancer activities. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of promising candidates for further development.
The 2-aminothiophene scaffold is a versatile pharmacophore that has given rise to a multitude of derivatives with diverse biological activities. In vivo studies have demonstrated the potential of these compounds in various therapeutic areas, with notable efficacy in models of inflammation and cancer. This guide summarizes key findings from these studies, presenting quantitative data in easily comparable formats and providing detailed experimental protocols for the cited assays.
Anti-inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives
A series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been investigated for their anti-inflammatory properties. A key mechanism of action for these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation. The anti-inflammatory effects of these compounds have been evaluated in vitro by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]
| Compound ID | In Vitro NO Inhibition (%) at 50 µM | Reference |
| 3a | 87.07 ± 1.22 | [1] |
| 3b | 80.39 ± 5.89 | [1] |
| 2a | 78.04 ± 2.86 | [1] |
| Sulforaphane (Reference) | 91.57 | [1] |
Table 1: In Vitro Anti-inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives. Data represents the percentage inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Animals: Male Wistar rats (180-220 g) are used.
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds, vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
After a specific period (e.g., 30 or 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Figure 1: Workflow of Carrageenan-Induced Paw Edema Assay.
Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[2] The in vitro cytotoxic activity of these compounds has been evaluated against human cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-468.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 17f | VEGFR-2 | HCT-116 (Colon) | 2.80 ± 0.16 | [2] |
| HepG2 (Liver) | 4.10 ± 0.45 | [2] | ||
| Compound l | Not Specified | MDA-MB-231 (Breast) | 27.6 | [3] |
| 10b | EGFR, PI3K (in silico) | MCF-7 (Breast) | 19.4 ± 0.22 | [4] |
| 10e | EGFR, PI3K (in silico) | MCF-7 (Breast) | 14.5 ± 0.30 | [4] |
| Doxorubicin (Reference) | Topoisomerase II | MCF-7 (Breast) | 40.0 ± 3.9 | [4] |
| Sorafenib (Reference) | VEGFR-2 | - | 0.23 ± 0.04 | [2] |
Table 2: In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocol: In Vivo MDA-MB-468 Xenograft Mouse Model
The MDA-MB-468 xenograft model is a standard in vivo model for studying the efficacy of anticancer compounds against triple-negative breast cancer.
Animals: Female athymic nude mice (4-6 weeks old) are used.
Procedure:
-
MDA-MB-468 cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into control and treatment groups.
-
The test compound is administered via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The percentage of tumor growth inhibition (TGI) is calculated.
Figure 2: Experimental Workflow for MDA-MB-468 Xenograft Model.
Signaling Pathways
The therapeutic effects of 2-aminothiophene-based compounds are often attributed to their modulation of specific signaling pathways. For instance, the anti-inflammatory effects of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives are linked to the activation of the Nrf2 pathway, while the anticancer activity of certain thieno[2,3-d]pyrimidines is due to the inhibition of the VEGFR-2 signaling cascade.
Figure 3: Signaling Pathways Modulated by 2-Aminothiophene Derivatives.
References
- 1. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to "Ethyl 2-amino-5-ethylthiophene-3-carboxylate" Derivatives as Precursors for Dual EGFR/HER-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel quinoline-3-carboxylate derivatives, synthesized from precursors related to "Ethyl 2-amino-5-ethylthiophene-3-carboxylate," as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). The following sections detail their performance against alternative inhibitors, supported by experimental data, and provide comprehensive experimental protocols.
Introduction to Dual EGFR/HER-2 Inhibition
EGFR and HER-2 are key members of the receptor tyrosine kinase (RTK) family. Their overexpression and hyperactivity are implicated in the pathogenesis of various cancers, making them critical targets for anticancer therapies. Dual inhibition of both EGFR and HER-2 can offer a synergistic therapeutic effect, overcoming resistance mechanisms associated with single-target agents. This guide focuses on a series of pyrano[3,2-c]quinoline-3-carboxylate derivatives that have demonstrated promising dual inhibitory activity.
Performance Comparison of Dual Inhibitors
A novel series of quinoline-3-carboxylate derivatives (compounds 3a-k ) have been synthesized and evaluated for their potential as dual inhibitors of EGFR and HER-2.[1][2] Their performance was compared with Erlotinib, a known EGFR inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Compounds
| Compound | Target Enzyme | IC50 (nM) |
| 3a | EGFR | 68 |
| HER-2 | 30 | |
| 3f | EGFR | 71 |
| HER-2 | 33 | |
| Erlotinib | EGFR | - |
| HER-2 | - |
Table 2: Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| 3a | HT-29 (Colon) | 23 |
| MCF-7 (Breast) | 25 | |
| 3f | HT-29 (Colon) | 25 |
| MCF-7 (Breast) | - | |
| Erlotinib | HT-29 (Colon) | 30 |
| MCF-7 (Breast) | 40 |
The data indicates that compounds 3a and 3f exhibit potent dual inhibition of both EGFR and HER-2 kinases.[2] Notably, their antiproliferative activity against the HT-29 colon cancer cell line surpassed that of the established inhibitor, Erlotinib.[1][2]
Alternative Scaffolds and Precursors
While the pyrano[3,2-c]quinoline scaffold shows significant promise, other heterocyclic systems derived from related precursors have also been explored as kinase inhibitors. For instance, various thiophene and thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects and kinase inhibitory activity.[3] Additionally, trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as novel EGFR kinase inhibitors.[4] These alternative scaffolds provide a basis for further comparative studies in the development of dual kinase inhibitors.
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of the pyrano[3,2-c]quinoline-3-carboxylate derivatives.
4.1. General Synthesis of Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates (3a-k)
A mixture of 4-hydroxy-2-quinolinones (1a-f ) and ethyl 2-cyano-3-phenylacrylates (2a-c ) in dimethylformamide (DMF) is catalyzed with potassium carbonate (K2CO3).[2] The reaction mixture is stirred at room temperature, and the resulting solid product is filtered, washed, and recrystallized to yield the final compounds 3a-k .[2]
4.2. In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against EGFR and HER-2 kinases is determined using a standard kinase inhibition assay. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the respective kinase. The IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition, are then calculated.
4.3. Cell Viability Assay
The antiproliferative activity of the compounds is evaluated against human cancer cell lines (e.g., MCF-7 and HT-29) using a cell viability assay, such as the MTT assay. Cells are treated with various concentrations of the test compounds for a specified period. The percentage of viable cells is then determined, and the IC50 values are calculated.[2]
4.4. Apoptosis Induction Analysis
To understand the mechanism of cell death, the induction of apoptosis by the most potent compounds is investigated. This can be achieved by measuring the activation of caspases 3, 8, and 9, as well as the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[2]
Visualizations
Diagram 1: Synthesis Pathway
Caption: Synthetic route to the dual EGFR/HER-2 inhibitors.
Diagram 2: Dual Inhibition Signaling Pathway
Caption: EGFR/HER-2 signaling pathway and the point of dual inhibition.
References
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ethyl 2-amino-5-ethylthiophene-3-carboxylate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a thiophene derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on information for structurally similar thiophene compounds and established best practices for laboratory chemical waste management.
I. Hazard Profile and Safety Precautions
Based on data from similar thiophene derivatives, this compound should be handled as a hazardous substance.[1] Potential hazards include:
-
Toxicity: Harmful if swallowed or inhaled.[2]
-
Flammability: Thiophene and its derivatives are often flammable, and their vapors may form explosive mixtures with air.[1][5]
-
Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[5]
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[6]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][4]
II. Quantitative Data Summary
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1][2] |
| Inhalation Toxicity | Harmful if inhaled. May cause respiratory irritation.[2][3] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Wear protective gloves. If on skin, wash with plenty of soap and water.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4] |
| Flammability | Thiophene derivatives are often flammable.[1][5] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[1][5] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[5] | Avoid release to the environment.[5] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
1. Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and reaction residues, in a dedicated and sealable hazardous waste container.[6]
-
Use a compatible container, typically glass. Avoid metal containers if there is a risk of corrosion.[5]
2. Waste Segregation:
-
Do not mix incompatible waste streams.[7] Store the container for this compound waste separately from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5]
3. Labeling:
-
Clearly label the waste container with "HAZARDOUS WASTE".[5]
-
Include the full chemical name: "this compound".[5]
-
Indicate the approximate quantity of the waste.[5]
-
Affix any relevant hazard symbols (e.g., flammable, toxic).[5]
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area for hazardous waste.[5][6]
-
The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[5]
5. Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[8]
IV. Spill Cleanup Procedure
In the event of a spill, adhere to the following procedures:
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[5]
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[5]
-
Cleanup: While wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]
-
Reporting: Report the spill to your institution's EHS department.[5]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Ethyl 2-amino-5-ethylthiophene-3-carboxylate
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Ethyl 2-amino-5-ethylthiophene-3-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar thiophene derivatives and general best practices for laboratory chemical safety. Thiophene-based compounds are known to cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required at all times. |
| Face Shield | Wear a face shield over safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened. |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat, especially when handling larger quantities.[4][5] | |
| Respiratory Protection | Chemical Fume Hood | All work with this compound must be conducted in a certified chemical fume hood.[4] |
| Respirator | If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1][4] | |
| Foot Protection | Closed-toe Shoes | Prevents injury from spills. |
Operational Plan: Handling and Experimental Protocol
Adherence to a strict operational plan is vital to ensure safety during the handling and use of this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available.[4]
-
Designate a specific area within the fume hood for the experiment to contain any potential spills.[4]
-
Have all necessary equipment and reagents ready before starting to minimize handling time.[4]
2. Weighing and Transfer:
-
Weigh the solid compound in a tared container within the chemical fume hood to prevent inhalation of any dust particles.[4]
-
Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid and minimize the creation of dust.
3. Experimental Procedure:
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the sash of the fume hood at the lowest possible height while working.[4]
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.[4]
-
Properly label and store any resulting mixtures or products.[4]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container.[4] Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
2. Container Management:
-
All waste containers must be kept closed when not in use.
-
Containers should be stored in a well-ventilated area, away from heat and sources of ignition.[1][5]
3. Final Disposal:
-
Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[6]
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
